(1-Chloroisoquinolin-4-yl)boronic acid
Description
Properties
IUPAC Name |
(1-chloroisoquinolin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-7-4-2-1-3-6(7)8(5-12-9)10(13)14/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQWKDFYRGYBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C2=CC=CC=C12)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679452 | |
| Record name | (1-Chloroisoquinolin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848841-48-5 | |
| Record name | (1-Chloroisoquinolin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1-Chloroisoquinolin-4-yl)boronic acid CAS number
An In-Depth Technical Guide to (1-Chloroisoquinolin-4-yl)boronic acid: Synthesis, Properties, and Application in Cross-Coupling Chemistry
Abstract
This compound (CAS No. 848841-48-5) has emerged as a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its unique structure, featuring a reactive boronic acid moiety and a chloro-substituted isoquinoline core, makes it a strategic component for synthesizing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds, and its functionalization is key to developing novel therapeutics. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on its utility in the Suzuki-Miyaura coupling for the construction of carbon-carbon bonds. Detailed, field-proven protocols are presented to aid researchers and drug development professionals in leveraging this versatile reagent for their synthetic campaigns, particularly in the pursuit of kinase inhibitors such as those targeting Rho-associated coiled-coil kinase (ROCK).
Introduction: The Strategic Value of the Isoquinoline Scaffold
The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals and natural products. Its presence in clinically significant drugs underscores its importance as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. The strategic functionalization of this scaffold is a primary objective in drug discovery to modulate potency, selectivity, and pharmacokinetic profiles.
Boronic acids and their derivatives have become indispensable tools in this endeavor. Their stability, low toxicity, and versatile reactivity in reactions like the Nobel Prize-winning Suzuki-Miyaura coupling have revolutionized the way medicinal chemists approach the synthesis of complex biaryl and heteroaryl structures.[1][2] this compound sits at the intersection of these two valuable chemical motifs. It provides a direct route to C-4 functionalized 1-chloroisoquinolines, which are key intermediates in the synthesis of targeted therapeutics, including potent inhibitors of kinases like ROCK, which are implicated in diseases ranging from glaucoma to cancer.[3][4]
This technical guide serves as a practical resource for researchers, providing not only the fundamental properties of this reagent but also detailed, actionable protocols for its synthesis and application, grounded in the principles of modern synthetic organic chemistry.
Physicochemical and Safety Data
Accurate characterization and safe handling are paramount for the successful application of any chemical reagent. This section consolidates the known properties and essential safety information for this compound.
Chemical Properties
All quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 848841-48-5 | [5][6] |
| Molecular Formula | C₉H₇BClNO₂ | [7] |
| Molecular Weight | 207.42 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Purity | ≥97% (Typical) | [7] |
| Boiling Point | 442.3°C at 760 mmHg (Predicted) | [5] |
| Flash Point | 221.3°C (Predicted) | [5] |
Note: Spectroscopic data such as ¹H and ¹³C NMR have not been reported in peer-reviewed literature and are thus omitted to ensure scientific integrity. Researchers should perform their own characterization to verify identity and purity.
Handling, Storage, and Safety
Boronic acids require careful handling to prevent decomposition, which can compromise reactivity and lead to inconsistent experimental results.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C). Long-term storage should be under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Stability: Arylboronic acids are susceptible to decomposition pathways, most notably protodeboronation (loss of the C-B bond) and oxidation. The presence of moisture and oxygen can facilitate the formation of boroximes (cyclic anhydrides), which can exhibit different reactivity and solubility.[2]
-
Safe Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
Synthesis of this compound
While this compound is commercially available, an in-house synthesis may be required for large-scale campaigns or for derivatives. The most direct and reliable method is the palladium-catalyzed Miyaura borylation of a suitable halo-isoquinoline precursor, such as 1-chloro-4-iodoisoquinoline. This reaction couples the aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis to yield the boronic acid.[8]
The following is a representative, field-proven protocol adapted from established methodologies for the borylation of related chloroquinolines and other aryl halides.[9][10]
Diagram: Synthetic Workflow
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: Miyaura Borylation
Materials:
-
1-Chloro-4-iodoisoquinoline (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)
-
Potassium acetate (KOAc), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-chloro-4-iodoisoquinoline, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Causality: The use of a Schlenk flask and an inert atmosphere is critical to prevent the oxidation of the palladium(0) species, which is the active catalyst, and to minimize moisture that could hydrolyze the diboron reagent.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing: Degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with argon.
-
Causality: This step ensures the complete removal of dissolved oxygen, which can deactivate the catalyst and lead to unwanted side reactions like boronic acid homocoupling.
-
-
Heating: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 8-16 hours).
-
Cooling and Filtration: Allow the mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Work-up (Hydrolysis): Transfer the filtrate to a separatory funnel. Add 2 M HCl and stir vigorously for 30-60 minutes to hydrolyze the pinacol ester to the boronic acid.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography if necessary.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[11] This reaction enables the formation of a C-C bond between the C-4 position of the isoquinoline and an sp²-hybridized carbon of an aryl or vinyl halide/triflate. This is a powerful strategy for building molecular complexity and is widely used in the synthesis of kinase inhibitors.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Exemplary Protocol: Synthesis of a Biaryl Amine Precursor
This protocol describes the coupling of this compound with 4-bromoaniline, a common fragment in kinase inhibitors, to form 4-(1-chloroisoquinolin-4-yl)aniline.
Materials:
-
4-Bromoaniline (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromoaniline, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add the dioxane/water solvent mixture.
-
Causality: Water is often crucial in the Suzuki-Miyaura reaction. The base (K₂CO₃) activates the boronic acid by forming a more nucleophilic boronate species, a process facilitated by the aqueous phase.[12]
-
-
Degassing: Degas the mixture thoroughly with argon or nitrogen for 15-20 minutes.
-
Heating: Heat the reaction to reflux (approx. 90-100°C) under the inert atmosphere. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Cooling and Extraction: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase.
-
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(1-chloroisoquinolin-4-yl)aniline.
Conclusion
This compound is a high-value, strategic building block for the synthesis of complex heterocyclic compounds. Its utility is most profoundly demonstrated in the Suzuki-Miyaura cross-coupling reaction, which provides a robust and versatile method for accessing novel chemical matter for drug discovery. The protocols and data presented in this guide are designed to empower researchers to confidently incorporate this reagent into their synthetic workflows, accelerating the development of next-generation therapeutics targeting critical pathways in human disease.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. forskning.ruc.dk [forskning.ruc.dk]
- 4. US20060094743A1 - Isoquinoline compounds and medicinal use thereof - Google Patents [patents.google.com]
- 5. US9340511B2 - Process for making isoquinoline compounds - Google Patents [patents.google.com]
- 6. WO2008077550A1 - Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase - Google Patents [patents.google.com]
- 7. d-nb.info [d-nb.info]
- 8. rsc.org [rsc.org]
- 9. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. US4126615A - Process for the manufacture of pure isoquinoline derivatives - Google Patents [patents.google.com]
synthesis of (1-Chloroisoquinolin-4-yl)boronic acid
An In-Depth Technical Guide to the Synthesis of (1-Chloroisoquinolin-4-yl)boronic acid
Abstract
This compound is a pivotal building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive boronic acid moiety and a chloro-substituted isoquinoline core, makes it an invaluable precursor for constructing complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[1][2] This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, focusing on a robust and widely applicable method involving lithium-halogen exchange. We delve into the mechanistic underpinnings, experimental causality, and practical considerations necessary for successful synthesis, aiming to equip researchers and drug development professionals with the knowledge to confidently produce and utilize this key intermediate.
Introduction: The Strategic Importance of Isoquinoline Boronic Acids
The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds and approved pharmaceuticals. The ability to functionalize this heterocycle at specific positions is crucial for exploring structure-activity relationships (SAR). Boronic acids have emerged as indispensable tools in this endeavor due to their stability, low toxicity, and versatile reactivity in palladium-catalyzed cross-coupling reactions.[3][4]
This compound, in particular, offers two distinct points for diversification: the C4-boronic acid for C-C bond formation and the C1-chloride, which can also participate in cross-coupling reactions, often under different conditions.[5] This dual functionality allows for sequential and site-selective modifications, enabling the rapid generation of diverse compound libraries. This guide focuses on the practical synthesis of this reagent, emphasizing a reproducible protocol grounded in established organometallic principles.
Strategic Analysis of Synthetic Routes
The synthesis of arylboronic acids can be approached through several established methodologies. The optimal choice depends on the starting material's availability, functional group tolerance, and desired scale.
-
Electrophilic Trapping of Organometallic Intermediates: This classic method involves the formation of a highly reactive organolithium or Grignard reagent from an aryl halide, which is then "trapped" with an electrophilic boron source like a trialkyl borate.[4] This route is powerful but requires stringent anhydrous conditions and very low temperatures to control reactivity.
-
Palladium-Catalyzed Borylation (Miyaura Borylation): This more modern approach uses a palladium catalyst to couple an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[1] It offers excellent functional group tolerance and milder reaction conditions but can be more expensive due to the cost of the palladium catalyst and diboron reagent.
For the , the lithium-halogen exchange pathway starting from a 1-chloro-4-halo-isoquinoline precursor is a highly effective and cost-efficient strategy. The higher reactivity of bromine or iodine compared to chlorine in the lithium-halogen exchange allows for regioselective metalation at the C4 position, making 1-chloro-4-bromoisoquinoline an ideal starting material.
Recommended Synthetic Protocol: Lithium-Halogen Exchange
This section details a step-by-step procedure for the via lithium-halogen exchange. The protocol is designed to be self-validating by explaining the rationale behind each critical step.
Experimental Workflow Overview
The overall process involves the selective metalation of the C4 position followed by borylation and subsequent hydrolysis to yield the target boronic acid.
Caption: Synthetic workflow for this compound.
Materials and Reagents
| Reagent/Material | Purpose | Key Considerations |
| 1-Chloro-4-bromoisoquinoline | Starting Material | Ensure high purity. |
| Anhydrous Tetrahydrofuran (THF) | Solvent | Must be anhydrous (<50 ppm H₂O). Use freshly distilled or from a solvent purification system. |
| n-Butyllithium (n-BuLi) | Metalating Agent | Highly reactive and pyrophoric. Titrate solution before use for accurate stoichiometry. |
| Triisopropyl borate (B(O-iPr)₃) | Boron Source | Moisture sensitive. Distill before use if necessary. |
| Hydrochloric Acid (aq.) | Hydrolysis | Used to protonate the boronate ester. |
| Diethyl Ether / Ethyl Acetate | Extraction Solvent | Standard laboratory grade. |
| Brine | Washing Agent | Saturated aqueous NaCl solution. |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | To remove residual water from the organic phase. |
Step-by-Step Experimental Procedure
CAUTION: This procedure involves pyrophoric and moisture-sensitive reagents. It must be performed by trained personnel under a strict inert atmosphere (Argon or Nitrogen) using oven-dried glassware and appropriate personal protective equipment.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1-chloro-4-bromoisoquinoline (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature during the addition of n-BuLi to prevent side reactions and decomposition of the organolithium intermediate.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Successful formation of the bright yellow-orange 1-chloro-4-lithioisoquinoline is often observed.
-
Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise via syringe, again maintaining the temperature below -70 °C. The color of the solution will typically fade.
-
Warming and Quenching: After stirring at -78 °C for an additional hour, remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.
-
Hydrolysis: Pour the reaction mixture into a flask containing 1 M aqueous HCl (approx. 5-10 eq) and stir vigorously for 30 minutes. This step hydrolyzes the boronate ester to the final boronic acid.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by trituration with a suitable solvent system (e.g., hexanes/diethyl ether) or by recrystallization to afford this compound as a white to off-white solid.
Mechanistic Insights and Rationale
Understanding the "why" behind each step is critical for troubleshooting and adapting the protocol.
Caption: Key mechanistic steps in the synthesis.
-
Why -78 °C? The lithium-halogen exchange is extremely fast and exothermic. Low temperatures are essential to control the reaction rate, prevent side reactions like attack on the solvent (THF), and ensure the stability of the aryllithium intermediate, which can be prone to decomposition at higher temperatures.[6]
-
Why Anhydrous Conditions? Organolithium reagents are exceptionally strong bases and will be instantly quenched by protic sources like water, leading to the formation of 1-chloroisoquinoline as a byproduct and a significant reduction in yield.
-
Choice of Borate: Triisopropyl borate is often preferred over trimethyl borate. Its bulkier isopropoxy groups can sometimes lead to cleaner reactions by minimizing the formation of over-alkylation products (triarylboranes).
-
Acidic Hydrolysis: The initial reaction between the aryllithium and the borate forms a tetracoordinate boronate species. The acidic workup is required to hydrolyze the alkoxy groups from the boron atom, ultimately yielding the neutral boronic acid.[4]
Applications in Suzuki-Miyaura Cross-Coupling
The primary value of this compound is its utility in Suzuki-Miyaura cross-coupling reactions.[7] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful method for synthesizing biaryl and heteroaryl-aryl compounds.[5][8]
A typical Suzuki coupling involves reacting this compound with an aryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced Buchwald-Hartwig precatalyst), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent.[9][10] This enables the synthesis of a vast array of 4-aryl-1-chloroisoquinolines, which can be further functionalized at the C1 position.
Conclusion
The via lithium-halogen exchange is a robust and accessible method for producing this high-value chemical intermediate. By carefully controlling reaction parameters, particularly temperature and atmospheric conditions, researchers can reliably obtain the target compound in good yield. The strategic application of this building block in cross-coupling reactions continues to empower chemists in the fields of drug discovery and materials science, facilitating the efficient construction of novel and complex molecular entities.
References
- 1. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
- 2. 1-chloroisoquinolin-7-yl-7-boronic acid [myskinrecipes.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
(1-Chloroisoquinolin-4-yl)boronic acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction
(1-Chloroisoquinolin-4-yl)boronic acid is a versatile organoboron compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining the isoquinoline scaffold with a reactive boronic acid moiety and a strategically placed chlorine atom, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications.[1] This guide provides an in-depth overview of the physical and chemical properties of this compound, offering insights into its handling, reactivity, and application in synthetic protocols, particularly for professionals in drug discovery and development.[2][3]
Boronic acids, in general, have emerged as a crucial class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with biological targets and their favorable physicochemical properties.[4][5][6][7][8] The approval of boronic acid-containing drugs, such as bortezomib, has further fueled interest in this pharmacophore.[3][7] The isoquinoline core, present in this specific boronic acid, is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals. The chlorine substituent at the 1-position of the isoquinoline ring influences the electronic properties of the molecule, enhancing its reactivity in key synthetic transformations.[1][9]
This document will delve into the specific attributes of this compound, providing a comprehensive resource for researchers aiming to leverage its potential in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory. This section details the key physicochemical parameters of this compound.
| Property | Value | Source |
| CAS Number | 848841-48-5 | [10][11][12] |
| Molecular Formula | C₉H₇BClNO₂ | [11][12][13] |
| Molecular Weight | 207.42 g/mol | [11][12][13] |
| Appearance | Solid | [12] |
| Purity | ≥97% | [10][12] |
| Storage Conditions | Inert atmosphere, 2-8°C | [11] |
Solubility and Stability
Aromatic boronic acids generally exhibit limited solubility in water but are more soluble in polar organic solvents.[9] this compound is expected to be soluble in solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[9]
Boronic acids and their esters can be susceptible to hydrolysis.[14] Therefore, it is crucial to handle and store this compound under an inert atmosphere and at refrigerated temperatures (2-8°C) to maintain its stability and prevent degradation.[9][11]
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the interplay between the boronic acid functional group and the chloro-substituted isoquinoline core.
The Boronic Acid Moiety
The boronic acid group is a versatile functional group in organic synthesis, most notably for its participation in palladium-catalyzed cross-coupling reactions.[4][6]
-
Suzuki-Miyaura Coupling: This is arguably the most important reaction of boronic acids.[15][16][17] this compound can be coupled with a wide range of aryl, heteroaryl, or vinyl halides (or triflates) to form new carbon-carbon bonds.[15][18] This reaction is a cornerstone of modern drug discovery, enabling the construction of complex molecular architectures.[16] The general mechanism involves an oxidative addition of the halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the catalyst.[17][19]
The 1-Chloroisoquinoline Core
The chlorine atom at the 1-position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions.[20] This provides an additional handle for synthetic diversification. Furthermore, the isoquinoline ring itself can undergo various transformations.
The presence of the chlorine atom also influences the electronic nature of the isoquinoline ring system, which can affect the reactivity of the boronic acid group in coupling reactions.[9]
Key Synthetic Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of C-C bonds.[15][16] The use of this compound in this reaction allows for the introduction of the 1-chloroisoquinolin-4-yl moiety into a target molecule, a common strategy in the synthesis of potential kinase inhibitors and other biologically active compounds.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq) or a more specialized ligand like XPhos.[21]
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq).[21]
-
Degassed solvent (e.g., a mixture of dioxane and water or DMF).[21]
Procedure:
-
To a reaction vessel, add this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and often requires screening to identify the optimal conditions for a given set of substrates.[16]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood.[22][23] Avoid inhalation of dust and contact with skin and eyes.[22][23][24] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[25]
-
Health Hazards: Boronic acids can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[23][24][26]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[11][22]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[23][24]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[22][23][24][25]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its ability to participate in robust and reliable C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the desirable pharmacological properties of the isoquinoline scaffold, makes it an attractive starting material for the synthesis of novel bioactive molecules. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its successful application in the laboratory. The continued exploration of the chemistry of this and related boronic acids will undoubtedly lead to the discovery of new therapeutic agents.[2][3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00119H [pubs.rsc.org]
- 7. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
- 10. This compound [myskinrecipes.com]
- 11. 848841-48-5|this compound|BLD Pharm [bldpharm.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. chemscene.com [chemscene.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 1-chloroisoquinolin-7-yl-7-boronic acid [myskinrecipes.com]
- 19. researchgate.net [researchgate.net]
- 20. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 21. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 22. media.laballey.com [media.laballey.com]
- 23. angenechemical.com [angenechemical.com]
- 24. fishersci.com [fishersci.com]
- 25. fishersci.com [fishersci.com]
- 26. 1-Chloro-isoquinoline-6-boronic acid | 1800484-01-8 [sigmaaldrich.com]
(1-Chloroisoquinolin-4-yl)boronic acid molecular weight
An In-depth Technical Guide to (1-Chloroisoquinolin-4-yl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound has emerged as a critical building block in modern synthetic and medicinal chemistry. Its unique structure, combining the versatile reactivity of a boronic acid with the pharmaceutically relevant isoquinoline scaffold, makes it an invaluable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, principal synthetic routes, and significant applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights, offering a detailed experimental protocol for its application in the Suzuki-Miyaura coupling reaction, a cornerstone of modern drug discovery.
The Ascendancy of Boronic Acids in Medicinal Chemistry
The field of medicinal chemistry has witnessed a significant rise in the use of organoboron compounds, a shift largely catalyzed by the success of the proteasome inhibitor Bortezomib (Velcade®), the first boronic acid-containing drug approved by the FDA in 2003.[1][2] Initially, boron-containing compounds were often sidestepped due to concerns about potential toxicity.[3] However, this perception has been largely demystified, and it is now understood that many organoboron compounds, particularly boronic acids, exhibit low toxicity and are often metabolized to boric acid, a naturally occurring and readily eliminated compound.[3]
The unique electronic and physicochemical properties of the boronic acid moiety (–B(OH)₂) allow it to serve as a versatile synthetic handle and a unique pharmacophore.[3] Its ability to engage in reversible covalent interactions with biological nucleophiles, such as the serine residues in enzyme active sites, has been a key driver in the development of targeted inhibitors. The recent FDA approvals of other boronic acid drugs like ixazomib, vaborbactam, tavaborole, and crisaborole underscore the expanding role of boron chemistry in developing new therapeutics.[1]
Physicochemical Properties of this compound
This compound is a solid reagent valued for its stability and reactivity in key synthetic transformations. A summary of its core physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 848841-48-5 | [4][5][6] |
| Molecular Formula | C₉H₇BClNO₂ | [5] |
| Molecular Weight | 207.42 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95-97% | [5][7][8] |
| Predicted Boiling Point | ~452.0 ± 48.0 °C at 760 mmHg | [9] |
| Predicted Density | ~1.42 ± 0.1 g/cm³ | [9] |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF. | [9] |
Synthesis of this compound
The synthesis of arylboronic acids is a well-established field in organic chemistry. For a heteroaromatic system like this compound, a common and effective strategy involves the palladium-catalyzed borylation of a corresponding halo-isoquinoline precursor. This method offers high yields and good functional group tolerance. The general workflow involves reacting a suitable precursor, such as 1-chloro-4-iodoisoquinoline, with a boron source like bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. The resulting boronate ester is then hydrolyzed to afford the final boronic acid.
Caption: Generalized workflow for the synthesis of this compound.
The choice of catalyst and base is crucial for optimizing the reaction. Palladium complexes bearing bulky phosphine ligands are often effective, and a mild base like potassium acetate (KOAc) is typically sufficient to facilitate the catalytic cycle.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly for creating biaryl and vinyl-aryl structures.[10][11] The reaction's broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids have made it indispensable in drug discovery and materials science.[12][13]
The catalytic cycle, a cornerstone of organometallic chemistry, involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst reacts with an organic halide (R¹-X), inserting itself into the carbon-halide bond to form a Pd(II) complex.
-
Transmetalation : A base activates the boronic acid (R²-B(OH)₂), forming a boronate species. This species then transfers its organic group (R²) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, self-validating protocol for the coupling of this compound with an aryl bromide.
Objective: To synthesize 1-Chloro-4-(aryl)isoquinoline.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free atmosphere, which is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask. Subsequently, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reagent (the aryl bromide).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation and Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The final product is typically purified by column chromatography on silica gel to yield the pure 1-Chloro-4-(aryl)isoquinoline.
Significance in Drug Discovery and Development
The 1-chloroisoquinoline motif is a privileged scaffold in medicinal chemistry. The chlorine atom at the C1 position serves as a reactive handle for further functionalization, often via nucleophilic aromatic substitution, while the core isoquinoline structure is present in numerous biologically active natural products and synthetic drugs.
By using this compound, drug discovery teams can rapidly generate libraries of novel compounds. The Suzuki-Miyaura coupling allows for the strategic introduction of diverse aryl or heteroaryl fragments at the C4 position of the isoquinoline ring. This diversification is a cornerstone of structure-activity relationship (SAR) studies, enabling scientists to fine-tune a molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles. Its application facilitates the exploration of chemical space around the isoquinoline core, accelerating the discovery of new therapeutic agents for a wide range of diseases.
Conclusion
This compound is a high-value, versatile reagent that bridges the worlds of heterocyclic chemistry and organoboron science. Its robust utility in Suzuki-Miyaura cross-coupling reactions provides an efficient and modular route to complex isoquinoline derivatives. As the demand for novel and diverse molecular scaffolds continues to grow in the pharmaceutical industry, the importance of specialized building blocks like this compound is set to increase, solidifying its role as an essential tool for the modern medicinal chemist.
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 848841-48-5|this compound|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. 1-Chloro-isoquinoline-6-boronic acid | 1800484-01-8 [sigmaaldrich.com]
- 9. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki–Miyaura coupling of arylboronic acids to gold( iii ) - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02148G [pubs.rsc.org]
An In-Depth Technical Guide to (1-Chloroisoquinolin-4-yl)boronic acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Chloroisoquinolin-4-yl)boronic acid, a key building block in modern medicinal chemistry, has emerged as a valuable reagent for the synthesis of complex molecular architectures. Its unique structural features, combining the versatile reactivity of a boronic acid with the privileged isoquinoline scaffold, make it an indispensable tool in the development of novel therapeutic agents. This guide provides a comprehensive overview of the discovery, historical context, and detailed synthetic methodologies for this compound. It further explores its critical role in drug discovery, particularly in the construction of kinase inhibitors and other biologically active compounds through Suzuki-Miyaura cross-coupling reactions.
Introduction: The Rise of Isoquinoline Boronic Acids in Medicinal Chemistry
The isoquinoline nucleus is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities.[1] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The introduction of a boronic acid moiety onto this scaffold dramatically enhances its synthetic utility, primarily through its participation in palladium-catalyzed cross-coupling reactions.
Boronic acids, first synthesized in 1860, have become indispensable tools in organic synthesis due to their stability, low toxicity, and versatile reactivity.[2] Their application in the Suzuki-Miyaura coupling reaction, a powerful method for the formation of carbon-carbon bonds, has revolutionized the way medicinal chemists approach the synthesis of complex molecules.[3][4] The convergence of the privileged isoquinoline core with the synthetic power of the boronic acid functional group has given rise to a class of reagents with immense potential in drug discovery and development.
The Genesis of this compound: A Historical Perspective
While the precise first synthesis of this compound is not documented in a single seminal publication, its emergence is intrinsically linked to the broader development of methods for the synthesis of heteroaryl boronic acids. The timeline of its discovery can be understood through the progression of synthetic methodologies for creating functionalized isoquinolines and the advancement of borylation techniques.
The initial challenge lies in the selective functionalization of the isoquinoline core. The development of methods to introduce a halogen at the 4-position of the 1-chloroisoquinoline scaffold was a critical first step. Subsequently, the advent of efficient methods for converting aryl and heteroaryl halides to their corresponding boronic acids paved the way for the synthesis of the title compound.
Key technological advancements that enabled the synthesis of this compound include:
-
Palladium-Catalyzed Borylation: The development of palladium-catalyzed cross-coupling reactions between aryl halides and diboron reagents, such as bis(pinacolato)diboron, provided a direct and efficient route to aryl and heteroaryl boronic esters.[5]
-
Lithium-Halogen Exchange: This fundamental organometallic reaction allows for the conversion of an aryl or heteroaryl halide into a highly reactive organolithium species, which can then be quenched with a boron electrophile to form the boronic acid.[1][6]
The synthesis of this compound, with the CAS number 848841-48-5 , was likely first achieved and disclosed within the context of pharmaceutical research and development, as is common for many specialized building blocks. Its commercial availability from various suppliers today is a testament to its established utility in the field.[1][7][8]
Synthetic Strategies and Methodologies
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most plausible and widely applicable synthetic route involves the preparation of a suitable 4-halo-1-chloroisoquinoline precursor, followed by a borylation step.
Synthesis of the Precursor: 1-Chloro-4-iodoisoquinoline
A key intermediate for the synthesis is a 1-chloroisoquinoline bearing a halogen at the 4-position that is amenable to metal-halogen exchange or palladium-catalyzed borylation. 1-Chloro-4-iodoisoquinoline is an ideal candidate for this purpose.
Experimental Protocol: Synthesis of 1-Chloroisoquinoline [9]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isoquinoline-N-oxide.
-
Reagent Addition: Under a nitrogen atmosphere and with cooling in an ice bath, slowly add phosphorus oxychloride (POCl₃).
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol: Synthesis of 1-Chloro-4-iodoisoquinoline
This is a representative protocol based on established iodination methods for similar heterocyclic systems.
-
Reaction Setup: In a round-bottom flask, dissolve 1-chloroisoquinoline in concentrated sulfuric acid at 0 °C.
-
Reagent Addition: Add N-iodosuccinimide (NIS) portion-wise to the solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours.
-
Work-up: Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with sodium thiosulfate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography.
Borylation to this compound
With the 4-iodo precursor in hand, the final borylation step can be accomplished via a lithium-halogen exchange followed by quenching with a borate ester.
Experimental Protocol: Synthesis of this compound
This is a representative protocol based on standard lithium-halogen exchange and borylation procedures.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1-chloro-4-iodoisoquinoline in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for a short period at this temperature.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Hydrolysis and Isolation: Acidify the mixture with aqueous HCl. Extract the product with an organic solvent. The boronic acid can often be purified by recrystallization or by forming and then hydrolyzing the pinacol boronate ester.
| Step | Key Reagents | Typical Conditions | Yield (Illustrative) |
| Chlorination | Isoquinoline-N-oxide, POCl₃ | Reflux | 85-95% |
| Iodination | 1-Chloroisoquinoline, NIS, H₂SO₄ | 0 °C to RT | 70-85% |
| Borylation | 1-Chloro-4-iodoisoquinoline, n-BuLi, B(OⁱPr)₃ | THF, -78 °C to RT | 60-80% |
| Table 1: Summary of Synthetic Steps and Conditions. |
The Role of this compound in Drug Discovery
The primary application of this compound in drug discovery is as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[10] This reaction enables the formation of a carbon-carbon bond between the C4 position of the isoquinoline ring and a wide variety of aryl or heteroaryl partners.[3]
This synthetic strategy is particularly valuable for the following reasons:
-
Access to Novel Chemical Space: It allows for the rapid generation of libraries of 4-substituted isoquinoline derivatives, which can be screened for biological activity against various targets.
-
Kinase Inhibitor Synthesis: The isoquinoline scaffold is a common feature in many kinase inhibitors. The ability to introduce diverse substituents at the C4 position is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Late-Stage Functionalization: The Suzuki-Miyaura coupling is tolerant of a wide range of functional groups, making it suitable for the late-stage modification of complex molecules.
The chlorine atom at the C1 position provides an additional handle for further synthetic transformations, such as nucleophilic aromatic substitution, allowing for the introduction of amines, alcohols, or other functional groups to further explore the structure-activity relationship (SAR) of a lead compound.[10]
Conclusion and Future Outlook
This compound stands as a testament to the power of modern synthetic organic chemistry in enabling drug discovery. While its specific discovery may not be a single, celebrated event, its importance is evident in its commercial availability and its implicit role in the synthesis of numerous compounds of medicinal interest. The synthetic routes, built upon foundational reactions like halogenation, lithium-halogen exchange, and borylation, provide a reliable means for its production.
As the demand for novel and selective therapeutics continues to grow, the utility of specialized building blocks like this compound will undoubtedly increase. Future research will likely focus on developing even more efficient and sustainable synthetic methods, as well as exploring its application in the synthesis of a broader range of biologically active molecules beyond kinase inhibitors. The continued exploration of the chemical space accessible from this versatile reagent holds great promise for the future of medicinal chemistry.
References
- 1. globalchemmall.com [globalchemmall.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 848841-48-5|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
A Comprehensive Technical Guide to the Safe Handling of (1-Chloroisoquinolin-4-yl)boronic acid
This guide provides an in-depth overview of the essential safety protocols and handling procedures for (1-Chloroisoquinolin-4-yl)boronic acid. Designed for researchers, chemists, and professionals in drug discovery and development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations. The causality behind each recommendation is explained to foster a deeper understanding of chemical risk management.
Introduction: The Utility and Latent Hazards of a Versatile Building Block
This compound is a valuable organoboron compound, primarily utilized as a building block in organic synthesis. Its structural features—a chlorinated isoquinoline core coupled with a boronic acid moiety—make it a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for the construction of complex biaryl structures, which are prevalent in many pharmaceutical agents.
While boronic acids are often perceived as relatively benign, their reactivity can present significant hazards if not handled with appropriate care.[1][2] This guide aims to provide a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and an understanding of its chemical nature.
Hazard Identification and Classification
Table 1: GHS Hazard Classification (Based on Analogous Compounds)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
The causality for these classifications lies in the chemical properties of the compound. As a fine organic powder, it can be easily inhaled, leading to irritation of the nasal passages and lungs.[1] Contact with skin and eyes can cause irritation due to its acidic nature and potential reactivity with biological molecules.
Logical Workflow for Risk Assessment
A systematic risk assessment is paramount before commencing any work with this compound. The following diagram outlines a logical workflow to guide this process.
Caption: A logical workflow for assessing and mitigating risks.
Engineering Controls, Personal Protective Equipment, and Handling Protocols
Given the irritant nature of this compound, a multi-layered approach to safety, prioritizing engineering controls, is essential.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of airborne dust.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE)
A standard suite of PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are required.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat and closed-toe shoes are essential to prevent skin contact.
Step-by-Step Handling Protocol
The primary challenge in handling solid boronic acids is their potential to be air-sensitive and hygroscopic. Exposure to moisture can lead to decomposition and affect reactivity.
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work area is clean and free of clutter. Assemble all necessary equipment (spatulas, weighing paper, glassware).
-
Inert Atmosphere (Recommended for Sensitive Reactions): For applications sensitive to moisture, such as high-precision Suzuki-Miyaura couplings, it is best practice to handle the compound under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).
-
Weighing and Transfer: a. Tare a clean, dry weighing vessel inside the fume hood. b. Carefully open the container of this compound, minimizing the creation of dust. c. Using a clean, dry spatula, transfer the desired amount of the solid to the weighing vessel. d. Securely close the main container immediately after dispensing to minimize exposure to air and moisture.[5] e. Transfer the weighed solid to the reaction vessel within the fume hood.
-
Post-Handling: a. Thoroughly clean the spatula and any other contaminated equipment. b. Wipe down the work surface in the fume hood. c. Wash hands thoroughly with soap and water after removing gloves.
Storage and Stability
Proper storage is critical to maintaining the integrity and reactivity of this compound.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] A recommended storage temperature is often refrigerated (2-8°C).
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.[3] Boronic acids can be unstable in the presence of oxidants.
-
Inert Atmosphere: For long-term storage, sealing the container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the impact of any laboratory incident. The following protocols provide a self-validating system for responding to exposures and spills.
First Aid Measures
These measures are based on the compound's classification as a skin, eye, and respiratory irritant.[3]
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][3]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Spill Response Protocol
For small spills of solid this compound:
-
Evacuate and Secure: Alert others in the vicinity. If the spill is outside of a fume hood, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using fume hoods to draw airborne dust away from personnel.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles. For larger spills, respiratory protection may be necessary.
-
Contain and Clean: a. Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne. b. Carefully sweep the material into a designated, labeled hazardous waste container. Avoid creating dust.[1][2] c. Wipe the spill area with a damp cloth, and place the cloth in the hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Spill Response Decision Tree
The following diagram provides a logical decision-making framework for responding to a chemical spill.
Caption: A decision tree for responding to a chemical spill.
Waste Disposal
Chemical waste generators are responsible for ensuring proper disposal in accordance with local, state, and federal regulations.[3]
-
Segregation: Waste containing this compound should be collected in a clearly labeled, sealed container, separate from other waste streams.
-
Neutralization (for aqueous waste): If aqueous waste containing the boronic acid is generated, it can be neutralized. Boronic acids are more soluble under basic conditions, which can aid in their handling for disposal.[6] Slowly add a dilute basic solution (e.g., 1M sodium hydroxide) to the aqueous waste with stirring to a pH > 7. This converts the boronic acid to the more soluble boronate salt.[6]
-
Containerization: Collect all solid waste (including contaminated PPE and spill cleanup materials) and neutralized aqueous waste in designated hazardous waste containers.
-
Labeling and Pickup: Ensure the waste container is properly labeled with its contents and associated hazards. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Conclusion
This compound is a powerful synthetic tool, but its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the principles of hazard identification, risk assessment, proper engineering controls, and diligent handling practices outlined in this guide, researchers can confidently and safely leverage the synthetic utility of this versatile compound.
References
An In-depth Technical Guide to the Solubility of (1-Chloroisoquinolin-4-yl)boronic Acid in Organic Solvents
Introduction
(1-Chloroisoquinolin-4-yl)boronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] The efficiency and success of these synthetic transformations are intrinsically linked to the solubility of the boronic acid in the chosen reaction solvent. A thorough understanding of its solubility profile is therefore paramount for reaction optimization, purification, and overall process development.
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While specific quantitative solubility data for this particular compound is not extensively documented in publicly available literature, this guide synthesizes established knowledge on the solubility of structurally related arylboronic acids to provide a robust predictive framework. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine the precise solubility of this compound in their solvents of interest.
The Significance of Solubility in Synthetic Chemistry
The solubility of a reagent dictates its concentration in a reaction mixture, which in turn influences reaction kinetics, equilibrium, and the potential for side reactions. Poor solubility can lead to heterogeneous reaction mixtures, resulting in inconsistent results, lower yields, and difficulties in scaling up processes. Conversely, a well-understood solubility profile enables the rational selection of solvents for:
-
Homogeneous reaction conditions: Ensuring all reactants are in the same phase for optimal interaction.
-
Efficient purification: Facilitating techniques like recrystallization and chromatography.[3]
-
Concentration and isolation: Aiding in the removal of solvents and the precipitation of the final product.
General Solubility Characteristics of Arylboronic Acids
The solubility of arylboronic acids, including this compound, is governed by the interplay of the polar boronic acid functional group [-B(OH)₂] and the often nonpolar aromatic core. The presence of the chloro- and isoquinoline moieties in the target molecule introduces additional polarity and potential for specific solvent interactions.
Based on extensive studies of analogous compounds like phenylboronic acid, the following general solubility trends can be anticipated:[4][5]
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are excellent solvents for a wide range of organic compounds, including isoquinoline derivatives and boronic acids.[1] Ethers (e.g., tetrahydrofuran (THF), 1,4-dioxane, diethyl ether) and ketones (e.g., acetone, 3-pentanone) are also likely to be effective solvents.[4][5]
-
Moderate Solubility: Solvents of intermediate polarity, such as chloroform and ethyl acetate, may offer moderate solubility.[3][4] The specific interactions between the solute and solvent will play a significant role.
-
Low to Negligible Solubility: Nonpolar hydrocarbon solvents like hexanes, cyclohexane, and toluene are expected to be poor solvents for this compound due to the polarity of the boronic acid group.[4][5]
It is also important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[6] This equilibrium can be influenced by the solvent and temperature, which may affect the observed solubility.
Predictive Solubility Table
The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, based on the behavior of similar arylboronic acids.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities effectively solvate the polar boronic acid group and the isoquinoline nitrogen.[1] |
| Ethers | THF, 1,4-Dioxane | High to Moderate | Ethers are good hydrogen bond acceptors and can solvate the boronic acid. Often used as solvents for Suzuki-Miyaura coupling reactions.[7][8] |
| Ketones | Acetone, MEK | High to Moderate | The carbonyl group can act as a hydrogen bond acceptor, leading to good solubility for many boronic acids.[4][9] |
| Halogenated | Dichloromethane (DCM) | Moderate | Can engage in dipole-dipole interactions, but lacks strong hydrogen bonding capabilities. |
| Alcohols | Methanol, Ethanol | Moderate | Can act as both hydrogen bond donors and acceptors. However, the potential for esterification with the boronic acid exists, especially at elevated temperatures. |
| Esters | Ethyl Acetate | Moderate to Low | Possesses some polar character but is a weaker hydrogen bond acceptor compared to ethers and ketones. Often used in recrystallization.[3] |
| Aromatic | Toluene, Benzene | Low | Primarily nonpolar interactions, which are insufficient to overcome the crystal lattice energy of the polar boronic acid. |
| Aliphatic | Hexanes, Heptane | Very Low | Dominated by weak van der Waals forces, making them poor solvents for polar compounds.[4][5] |
Experimental Determination of Solubility
To obtain precise and actionable data, the experimental determination of solubility is essential. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Step-by-Step Protocol
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be more than what is expected to dissolve.
-
Pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached. A visual inspection should confirm the presence of undissolved solid, indicating a saturated solution.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is crucial to remove any undissolved solid particles.
-
Immediately dilute the filtered aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical range of the chosen detection method.
-
-
Analysis:
-
Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC with a UV detector).
-
Construct a calibration curve using standard solutions of known concentrations of this compound.
-
Determine the concentration of the boronic acid in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Logical Relationship of Factors Influencing Solubility
References
- 1. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of (1-Chloroisoquinolin-4-yl)boronic Acid in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
The incorporation of the boronic acid moiety into small molecules has revolutionized aspects of drug discovery and development. These organoboron compounds, once relegated to the realm of synthetic intermediates, are now recognized for their unique chemical properties that can enhance biological activity, selectivity, and pharmacokinetic profiles.[1] Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[2] This reaction's robustness, mild conditions, and tolerance of a wide array of functional groups have made boronic acids indispensable building blocks in the synthesis of complex molecular architectures.[2] Within this valuable class of reagents, heteroaromatic boronic acids, such as (1-Chloroisoquinolin-4-yl)boronic acid, offer a gateway to novel chemical space, enabling the synthesis of compounds with significant therapeutic potential.
Physicochemical Properties and Commercial Availability
This compound is a solid at room temperature with the molecular formula C₉H₇BClNO₂ and a molecular weight of approximately 207.42 g/mol .[3] For optimal stability, it is recommended to be stored under an inert atmosphere at 2-8°C.[4]
This reagent is readily available from a variety of commercial suppliers, catering to both research and bulk-scale needs. The purity of commercially available this compound is typically high, often exceeding 95-97%.[3][5] Researchers should always consult the Certificate of Analysis provided by the supplier for lot-specific purity data.
Table 1: Representative Commercial Suppliers of this compound
| Supplier | CAS Number | Reported Purity | Storage Conditions |
| BLD Pharm | 848841-48-5 | ≥97% | Inert atmosphere, 2-8°C[4] |
| ChemScene | 1800484-01-8 (isomer) | ≥95% | 4°C[3] |
| CymitQuimica | 848841-48-5 | 97% | Not specified[5] |
| GlobalChemMall | Not specified | Not specified | Not specified[6] |
| AChemBlock | 66728-98-1 (precursor) | 97% (precursor) | Not specified |
Note: This table is not exhaustive and is intended to provide a representative sample of available suppliers. Researchers should conduct their own due diligence when sourcing this reagent.
Synthesis of this compound: A Methodological Overview
The synthesis of this compound is typically achieved through a palladium-catalyzed Miyaura borylation reaction. This powerful transformation involves the coupling of a halo-isoquinoline precursor with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The logical precursor for this synthesis is 4-bromo-1-chloroisoquinoline, which is also commercially available.
Experimental Protocol: Representative Synthesis of this compound pinacol ester followed by hydrolysis
This protocol is a representative procedure based on established Miyaura borylation methodologies.[7]
Step 1: Palladium-Catalyzed Borylation of 4-Bromo-1-chloroisoquinoline
-
Reaction Setup: In a dry Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-1-chloroisoquinoline (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (KOAc, 3.0 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 equiv.).
-
Reaction Execution: Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-chloroisoquinoline.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the pinacol ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add an aqueous solution of a mild acid (e.g., 1N HCl) or a base (e.g., 1N NaOH followed by neutralization) and stir vigorously at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Work-up: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product may be further purified by recrystallization if necessary.
Diagram 1: Synthesis Pathway of this compound
Caption: Synthesis of the target compound via Miyaura borylation.
Application in Drug Discovery: A Case Study in c-Met Kinase Inhibitor Synthesis
The 1-chloroisoquinoline scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of the boronic acid at the 4-position of this scaffold provides a versatile handle for introducing various aryl and heteroaryl groups through Suzuki-Miyaura coupling, enabling extensive structure-activity relationship (SAR) studies.
A significant application of this compound is in the synthesis of inhibitors of c-Met, a receptor tyrosine kinase whose dysregulation is implicated in numerous cancers.[8][9]
Experimental Protocol: Suzuki-Miyaura Coupling for c-Met Inhibitor Synthesis
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide, a common step in the synthesis of c-Met inhibitors.[10][11]
-
Reaction Setup: In a microwave vial or Schlenk flask, combine this compound (1.2 equiv.), the heteroaryl bromide (e.g., a substituted pyrazole bromide, 1.0 equiv.), and a base such as sodium carbonate (Na₂CO₃, 2.5 equiv.) or potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) or a more advanced catalyst system like a palladacycle precatalyst (e.g., XPhos Pd G2, 0.02 equiv.).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere. If using conventional heating, a temperature of 90-100°C is common.[12] Alternatively, microwave irradiation (e.g., at 120-150°C for 15-60 minutes) can significantly accelerate the reaction.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired biaryl product.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a commercially accessible and highly valuable building block for medicinal chemistry and drug discovery. Its synthesis, primarily through palladium-catalyzed borylation of 4-bromo-1-chloroisoquinoline, is well-established in principle. The true power of this reagent lies in its utility in Suzuki-Miyaura cross-coupling reactions, which provides a robust and versatile method for the synthesis of complex molecules, including potent kinase inhibitors targeting pathways such as c-Met. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed heteroaromatic boronic acids will undoubtedly play a crucial role in the advancement of modern medicine.
References
- 1. Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence [organic-chemistry.org]
- 9. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (1-Chloroisoquinolin-4-yl)boronic Acid
Introduction: The Strategic Importance of Substituted Isoquinolines
The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Consequently, the development of robust and versatile synthetic methodologies for the functionalization of the isoquinoline core is of paramount importance to researchers in medicinal chemistry and drug discovery.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools for the formation of carbon-carbon bonds in modern organic synthesis.[6][7][8] Its operational simplicity, mild reaction conditions, and exceptional functional group tolerance have cemented its role in the synthesis of complex molecular architectures. This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of a challenging, yet valuable, building block: (1-Chloroisoquinolin-4-yl)boronic acid . This substrate is unique as it possesses both a nucleophilic boronic acid moiety for coupling and an electrophilic chloro-substituent, offering potential for further diversification. This protocol will focus on the utilization of the boronic acid functionality.
Understanding the Substrate: Key Challenges and Strategic Solutions
The successful Suzuki-Miyaura coupling of this compound requires a nuanced understanding of its inherent chemical properties, which present two primary challenges:
-
Protodeboronation: Heteroaryl boronic acids, particularly those containing Lewis basic nitrogen atoms like isoquinoline, are susceptible to an undesired side reaction known as protodeboronation.[9][10] In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-chloroisoquinoline as a byproduct and a reduction in the yield of the desired coupled product. This reaction is often accelerated by elevated temperatures and the presence of aqueous bases.[11]
-
Catalyst Inhibition: The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium catalyst, potentially leading to the formation of inactive off-cycle complexes and hindering the catalytic cycle.[1][12]
To address these challenges, a carefully optimized protocol is necessary. The use of more stable boronic acid surrogates, such as pinacol esters or MIDA boronates, is a common and effective strategy to mitigate protodeboronation by enabling a "slow release" of the active boronic acid under the reaction conditions.[7][13][14] For the purpose of this guide, we will first present a direct protocol using the boronic acid, with a discussion on the use of its pinacol ester derivative as a key optimization step.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the coupling of this compound with a generic aryl or heteroaryl bromide. Optimization of the reaction parameters may be necessary for specific substrates.
Materials and Reagents
-
This compound (or its pinacol ester derivative)
-
Aryl/Heteroaryl Bromide (Ar-Br)
-
Palladium Precatalyst (e.g., SPhos-Pd-G3)
-
Ligand (e.g., SPhos, if not using a precatalyst)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Reaction Parameter Summary
| Parameter | Recommended Condition | Rationale |
| Boronic Acid Partner | This compound pinacol ester | Enhanced stability against protodeboronation.[13][14] |
| Electrophile | Aryl/Heteroaryl Bromide (1.0 equiv) | Standard coupling partner. |
| Palladium Catalyst | SPhos-Pd-G3 (2-5 mol%) | Efficient precatalyst for challenging couplings.[15] |
| Base | K₃PO₄ (2.0-3.0 equiv) | Effective base, often gentler than hydroxides.[15] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | Common solvent system for Suzuki couplings.[4] |
| Temperature | 80-100 °C | Balances reaction rate and substrate stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst. |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound pinacol ester (1.2 equivalents), the aryl/heteroaryl bromide (1.0 equivalent), SPhos-Pd-G3 (0.02-0.05 equivalents), and potassium phosphate (K₃PO₄, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent (the aryl bromide) is observed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-chloro-4-arylisoquinoline product.
Visualizing the Workflow
Caption: Experimental workflow for the Suzuki coupling of this compound derivative.
The Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps, all centered around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl bromide, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[6]
-
Transmetalation: The organic group from the boronic acid (or its derived boronate) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid.[8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (1-Chloroisoquinolin-4-yl)boronic acid in Medicinal Chemistry
Introduction: A Privileged Scaffold Meets a Versatile Tool
In the landscape of modern drug discovery, the isoquinoline core is a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds and approved pharmaceuticals.[1] Its rigid structure and hydrogen bonding capabilities make it an ideal foundation for molecules designed to interact with specific biological targets. When this scaffold is functionalized with a boronic acid, it becomes an exceptionally powerful building block for medicinal chemists.[2][3]
(1-Chloroisoquinolin-4-yl)boronic acid is a bifunctional reagent of significant interest. It combines the isoquinoline core with two distinct reactive sites: a boronic acid at the 4-position and a chlorine atom at the 1-position. The boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for forming carbon-carbon bonds in organic synthesis.[4][5] This allows for the precise installation of diverse aryl and heteroaryl groups at the C4 position. Simultaneously, the chlorine atom at C1 serves as a latent reactive handle for subsequent nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity enables a modular and highly efficient approach to building complex molecular architectures, particularly in the rapid exploration of structure-activity relationships (SAR) for drug candidates.
These application notes provide an in-depth guide to leveraging this compound in medicinal chemistry, with a primary focus on its application in synthesizing kinase inhibitors through Suzuki-Miyaura cross-coupling.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone of this reagent's utility. It facilitates the formation of a C-C bond between the C4 of the isoquinoline ring and a carbon atom of an aryl or vinyl halide/triflate.[6] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of coupling partners.[5]
Reaction Principle & Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium complex.[7] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a variety of aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be required for challenging substrates.
A. Materials & Equipment
-
Reagents: this compound, Aryl/Heteroaryl Halide (e.g., bromide or iodide), Palladium Catalyst, Base, Anhydrous Solvent.
-
Equipment: Schlenk flask or reaction vial with screw cap, magnetic stirrer and stir bar, heating block or oil bath, inert gas line (Argon or Nitrogen), TLC plates or LC-MS for reaction monitoring, standard glassware for work-up and purification (separatory funnel, round-bottom flasks), rotary evaporator, column chromatography system.
B. Experimental Workflow
C. Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl/heteroaryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable halide coupling partner. The base is crucial for activating the boronic acid for the transmetalation step.[5]
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times to remove oxygen, which can degrade the palladium catalyst.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane, DME, or toluene) followed by the aqueous base solution (if using a biphasic system).[6][8]
-
Causality: Anhydrous solvents prevent unwanted side reactions like protodeboronation. A biphasic system (e.g., toluene/water) is often effective and can accelerate the reaction.[6]
-
-
Degassing: Sparge the reaction mixture with argon for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (1-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 85-110 °C) and stir vigorously overnight or until reaction completion is confirmed by TLC or LC-MS.[9]
-
Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).[10]
-
Purification: Combine the organic extracts, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[11]
D. Table of Typical Reaction Conditions
| Parameter | Condition A (Anhydrous)[8] | Condition B (Aqueous Biphasic)[12] | Condition C (Microwave)[12] |
| Catalyst | Pd(PPh₃)₄ (2.5-5 mol%) | PdCl₂(dppf) (1-3 mol%) | PdCl₂(dppf) (5-10 mol%) |
| Base | K₂CO₃ (1.5 equiv.) | Na₂CO₃ or K₂CO₃ (2M aq. solution) | K₂CO₃ (2.0 equiv.) |
| Solvent | Toluene or DME | Toluene/Water (4:1) or Dioxane/Water | N,N-Dimethylacetamide (DMA) |
| Temperature | 100 °C | 85 °C | 150 °C |
| Time | 4-24 hours | 2-12 hours | 10-30 minutes |
Application in Kinase Inhibitor Synthesis
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10][13] The isoquinoline scaffold is a key component of several kinase inhibitors. The synthetic strategy described here uses this compound to build a 4,1-disubstituted isoquinoline core, a common architecture for targeting the ATP-binding site of kinases.
Two-Step Synthetic Strategy
A powerful approach involves a sequential two-step process:
-
Suzuki Coupling at C4: The boronic acid is used to install a carefully chosen aryl or heteroaryl group at the C4 position. This group is typically designed to occupy the solvent-exposed region of the kinase ATP pocket, allowing for SAR exploration to enhance potency and selectivity.
-
SNAr at C1: The chlorine atom at the C1 position is subsequently displaced by a nucleophilic amine (e.g., an aniline derivative). This amine often forms critical hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in the active site.
Protocol: Synthesis of a 4-Aryl-1-Anilino-Isoquinoline Scaffold
Step 1: Suzuki Coupling to form 4-Aryl-1-chloroisoquinoline
-
Procedure: Follow the General Protocol for Suzuki-Miyaura Coupling described above, using this compound and the desired aryl/heteroaryl halide as coupling partners. Purify the resulting intermediate, 4-Aryl-1-chloroisoquinoline, and confirm its structure before proceeding.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: The electron-withdrawing nitrogen atom in the isoquinoline ring activates the C1 position towards nucleophilic attack, facilitating the displacement of the chloride by an amine.
-
Reaction Setup: In a sealable reaction vessel, dissolve the 4-Aryl-1-chloroisoquinoline intermediate (1.0 equiv.) and the desired aniline derivative (1.1-1.5 equiv.) in a suitable solvent such as n-butanol, isopropanol, or NMP.
-
Catalysis (Optional but Recommended): Add a catalytic amount of acid (e.g., HCl, p-TsOH) or base. Acid catalysis protonates the isoquinoline nitrogen, further activating the C1 position.
-
Reaction: Seal the vessel and heat the mixture (typically 100-160 °C) for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, if the product precipitates, it can be collected by filtration. Alternatively, the reaction mixture can be diluted with water and basified (e.g., with NaHCO₃ solution) to neutralize the acid catalyst. Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the final 4-Aryl-1-anilino-isoquinoline.
This modular approach allows for the rapid generation of a library of compounds by varying both the aryl halide in Step 1 and the aniline nucleophile in Step 2, enabling comprehensive SAR studies to optimize for potency, selectivity, and pharmacokinetic properties.[10]
Summary and Outlook
This compound is a versatile and powerful building block in medicinal chemistry. Its primary application via the Suzuki-Miyaura cross-coupling reaction provides a reliable and flexible method for constructing complex molecular scaffolds.[4][14] The sequential coupling and substitution strategy is particularly well-suited for the synthesis of kinase inhibitors, where precise control over substitution at different positions of a heterocyclic core is paramount for achieving desired biological activity.[1][15] Beyond oncology, the resulting scaffolds may find applications as enzyme inhibitors, receptor modulators, or biological probes in other therapeutic areas.[14][16] The continued development of cross-coupling technologies will further expand the utility of this and related boronic acid reagents in the ongoing quest for novel therapeutics.
References
- 1. 1-chloroisoquinolin-7-yl-7-boronic acid [myskinrecipes.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. scispace.com [scispace.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
- 15. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of (1-Chloroisoquinolin-4-yl)boronic Acid in Modern Synthetic Chemistry
Introduction: The Isoquinoline Scaffold and the Rise of Specialized Building Blocks
The isoquinoline motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Consequently, the development of efficient synthetic routes to functionalized isoquinolines is of paramount importance to researchers in drug discovery and development.[3] (1-Chloroisoquinolin-4-yl)boronic acid has emerged as a versatile and valuable building block in this endeavor, offering a strategic handle for the introduction of diverse molecular complexity at the 4-position of the isoquinoline ring system.
This application note provides a comprehensive guide to the use of this compound as a synthetic intermediate, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed protocols, mechanistic considerations, and key experimental parameters are discussed to enable researchers to effectively utilize this powerful synthetic tool.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is crucial for its successful application in synthesis. While specific experimental data for this compound is not extensively published, we can infer its characteristics from data available for its isomers, such as (1-Chloroisoquinolin-8-yl)boronic acid.
| Property | Predicted/Inferred Value | Source |
| Molecular Formula | C₉H₇BClNO₂ | [3] |
| Molecular Weight | 207.42 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | General observation for aryl boronic acids |
| Storage | 2-8°C, under inert gas | [6] |
Note on Stability: Boronic acids can be susceptible to protodeboronation, especially under harsh basic conditions.[2] While generally stable, careful handling and storage under an inert atmosphere are recommended to ensure the integrity of this compound. For applications requiring enhanced stability, conversion to its corresponding boronate ester (e.g., a pinacol ester) can be considered.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[7] this compound is an excellent substrate for this transformation, enabling the coupling of a wide range of aryl and heteroaryl halides to the isoquinoline core.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[8][9] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl/heteroaryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)", shape=plaintext]; "Ar-Pd(II)-X" [label="Ar-Pd(II)-X\n(L)2"]; "Transmetalation" [label="Transmetalation\n([R-B(OH)3]-)", shape=plaintext]; "Ar-Pd(II)-R" [label="Ar-Pd(II)-R\n(L)2"]; "Reductive_Elimination" [label="Reductive Elimination", shape=plaintext]; "Product" [label="Ar-R", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base_Activation" [label="Base Activation\nof Boronic Acid", shape=plaintext, fontsize=8]; "Boronic_Acid" [label="R-B(OH)2", shape=ellipse, fillcolor="#FBBC05"];
"Pd(0)L2" -> "Oxidative_Addition" [style=invis]; "Oxidative_Addition" -> "Ar-Pd(II)-X"; "Ar-Pd(II)-X" -> "Transmetalation" [style=invis]; "Transmetalation" -> "Ar-Pd(II)-R"; "Ar-Pd(II)-R" -> "Reductive_Elimination" [style=invis]; "Reductive_Elimination" -> "Product"; "Product" -> "Pd(0)L2" [label="Regeneration", style=dashed]; "Boronic_Acid" -> "Base_Activation" [style=invis]; "Base_Activation" -> "Transmetalation" [style=invis, label="[R-B(OH)3]-"]; }
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates. The reaction conditions are adapted from successful couplings of structurally similar chloro-isoquinoline derivatives.[10]
Materials and Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., THF/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the solvent system (e.g., a 4:1 mixture of THF and water) and the base (e.g., K₂CO₃, 2.0-3.0 equiv.). The use of a degassed solvent is recommended.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 65-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Key Considerations for Successful Coupling
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. For challenging couplings involving heteroaryl chlorides, bulky and electron-rich phosphine ligands such as SPhos or XPhos often provide superior results by promoting the oxidative addition step and stabilizing the catalytic species.[1]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[11] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and solubility of the base should be considered based on the specific substrates.
-
Solvent: A variety of solvents can be employed, often as biphasic mixtures with water.[7] Common organic solvents include dioxane, THF, and toluene. The solvent system should be chosen to ensure adequate solubility of all reactants.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners. Microwave irradiation can often accelerate the reaction and improve yields.[2]
Alternative Applications and Future Directions
While the Suzuki-Miyaura coupling is the most prominent application, this compound can also serve as a precursor for other transformations. The boronic acid moiety can be converted to other functional groups, such as a hydroxyl group (via oxidation) or a trifluoroborate salt, further expanding its synthetic utility.
The continued development of novel cross-coupling methodologies will undoubtedly unveil new applications for this versatile building block. Its use in the synthesis of complex natural products, novel pharmaceutical agents, and advanced materials is an active area of research.
Conclusion
This compound is a powerful and versatile synthetic building block that provides a convenient entry point for the functionalization of the isoquinoline scaffold. Its successful application in Suzuki-Miyaura cross-coupling reactions, facilitated by a careful selection of reaction parameters, enables the efficient synthesis of a diverse range of biaryl and heteroaryl-aryl isoquinoline derivatives. The protocols and considerations outlined in this application note are intended to serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug development, empowering them to leverage the full potential of this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-acylisoquinolines from isoquinoline, alcohols, and CCl4 catalyzed by iron complexes | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. nobelprize.org [nobelprize.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Note & Protocol: Suzuki-Miyaura Cross-Coupling with (1-Chloroisoquinolin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is indispensable in medicinal chemistry for the construction of biaryl and heteroaryl-aryl scaffolds.[3] These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds.
The isoquinoline core, in particular, is a privileged scaffold found in numerous natural products and approved drugs. The ability to functionalize this core at specific positions is crucial for exploring structure-activity relationships (SAR) in drug discovery programs.[4] (1-Chloroisoquinolin-4-yl)boronic acid is a versatile bifunctional building block. It presents a nucleophilic boronic acid at the C-4 position for a primary coupling reaction, while retaining an electrophilic C-1 chloro-substituent for potential subsequent transformations. This allows for the strategic and sequential construction of complex molecular architectures.
This document provides a detailed technical guide, including mechanistic insights and a robust experimental protocol, for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions. The protocols are grounded in established principles for coupling challenging heteroaryl chlorides, offering a validated starting point for reaction optimization.[5][6]
Reaction Principle & Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][7] Understanding this cycle is paramount for rational experimental design and troubleshooting.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the aryl halide partner), forming a Pd(II) complex. For less reactive electrophiles like heteroaryl chlorides, this step is often rate-limiting and requires specialized ligands to promote the reaction.[5] Electron-rich and bulky phosphine ligands are known to facilitate this crucial step.[7]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid by a base, which converts it into a more nucleophilic boronate "ate" complex.[8][9] The choice of base and solvent system is critical to ensure the formation and stability of this intermediate.[10]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure
This protocol provides a well-established starting point for coupling this compound with a generic aryl bromide. Optimization may be required for different coupling partners, particularly other aryl chlorides.
Materials and Reagents
| Reagent / Material | Grade | Typical Supplier | Notes |
| This compound | ≥95% | N/A | Store desiccated at 2-8 °C. |
| Aryl Halide (e.g., 4-Bromotoluene) | Reagent Grade | Major chemical suppliers | Limiting reagent in this protocol. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Major chemical suppliers | Precatalyst; forms active Pd(0) in situ. |
| SPhos (Ligand) | Catalyst Grade | Major chemical suppliers | Bulky, electron-rich phosphine ligand suitable for heteroaryl chlorides.[12] |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Major chemical suppliers | Strong, non-nucleophilic base. Must be finely powdered. |
| 1,4-Dioxane | Anhydrous | Major chemical suppliers | Use from a freshly opened bottle or a solvent purification system. |
| Water | Degassed, HPLC Grade | N/A | Degas by sparging with argon or nitrogen for 20-30 min. |
| Schlenk flask or Microwave vial | N/A | Glassware supplier | Must be oven-dried before use. |
| Magnetic stir bar, condenser | N/A | Glassware supplier | |
| Inert gas supply (Argon or Nitrogen) | High Purity | Gas supplier | For maintaining an anaerobic atmosphere. |
Step-by-Step Methodology
-
Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask equipped with a reflux condenser. Dry the apparatus in an oven at 120 °C for at least 4 hours, then allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: Under a positive pressure of inert gas, add the following reagents to the flask in the order listed:
-
Aryl Halide (e.g., 4-Bromotoluene) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The final concentration will be approximately 0.1 M with respect to the aryl halide.
-
Reaction Execution:
-
With the inert gas flowing through the condenser, lower the flask into a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (under inert atmosphere) and analyzing it by TLC or LC-MS to check for the consumption of the limiting aryl halide.
-
Workup Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[13]
-
-
Purification:
-
Filter the dried organic solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure coupled product.
-
-
Characterization: Confirm the structure, identity, and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Workflow & Optimization
Caption: A streamlined workflow from preparation to final product analysis.
Reaction Optimization Parameters
For challenging substrates or to improve yield, a systematic screening of reaction parameters is recommended. The following table provides a starting point for optimization.
| Parameter | Condition 1 (Standard) | Condition 2 | Condition 3 | Rationale for Variation |
| Catalyst/Ligand | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | Pd(dppf)Cl₂ | Different ligand systems offer varying steric and electronic properties to enhance oxidative addition and stability.[14] |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | The strength and solubility of the base can significantly impact the rate of transmetalation.[9] Cesium carbonate is often more effective but also more expensive. |
| Solvent System | Dioxane / H₂O (4:1) | Toluene / H₂O (4:1) | THF / H₂O (4:1) | Solvent polarity affects catalyst solubility and the rate of individual steps in the catalytic cycle.[10] |
| Temperature | 100 °C | 80 °C | 120 °C (sealed vial) | Temperature affects reaction kinetics; higher temperatures can overcome activation barriers but may also lead to decomposition. |
Troubleshooting Common Issues
Low conversion or the formation of side products are common challenges in cross-coupling reactions. A systematic approach is key to diagnosing the problem.[15]
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Poor quality boronic acid. | 1. Use a fresh bottle of catalyst/ligand or test on a known, reliable reaction.[15] 2. Ensure glassware is properly dried and the system is rigorously purged with inert gas. Use high-quality anhydrous solvents. 3. Use fresh boronic acid; some are prone to decomposition (protodeboronation) upon storage.[1] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, leading to oxidative coupling of the boronic acid.[1] | Rigorously degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas throughout. |
| Dehalogenation of Aryl Halide | A side reaction where the halide is replaced by a hydrogen atom. Can be promoted by certain solvents or bases.[1] | Screen different solvent systems or milder bases. Lowering the reaction temperature may also help. |
| Protodeboronation | The C-B bond of the boronic acid is cleaved and replaced by a C-H bond, especially under harsh basic conditions or high temperatures. | Use a milder base (e.g., K₂CO₃), lower the reaction temperature, or shorten the reaction time. Using a slight excess of the boronic acid can compensate for some loss.[1] |
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for the functionalization of the isoquinoline scaffold using this compound. Success with this and other heteroaryl chloride substrates relies on a solid understanding of the reaction mechanism and careful attention to experimental parameters. The use of modern, bulky phosphine ligands in combination with appropriate bases and anhydrous, anaerobic conditions is critical for achieving high yields. The protocol and troubleshooting guide presented here serve as a robust foundation for researchers to successfully employ this valuable building block in the synthesis of complex molecules for drug discovery and development.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Advanced Applications of Palladium Catalysis with (1-Chloroisoquinolin-4-yl)boronic Acid: A Guide for Synthetic Chemists
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline core is a privileged heterocyclic motif, prominently featured in a vast array of natural products and pharmacologically active molecules. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry and drug development. The functionalization of this scaffold is of paramount importance for the generation of novel molecular entities with tailored biological activities. (1-Chloroisoquinolin-4-yl)boronic acid emerges as a versatile and strategic building block, offering a dual-mode of reactivity for palladium-catalyzed cross-coupling reactions. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this reagent in Suzuki-Miyaura, Sonogashira, and Heck reactions. We will explore its utility both as a nucleophilic boronic acid and as an electrophilic heteroaryl chloride, providing detailed protocols and mechanistic insights to empower your synthetic endeavors.
Dual Reactivity of this compound: A Strategic Overview
The unique structure of this compound presents two distinct handles for palladium-catalyzed cross-coupling, enabling its incorporation into complex molecules through different synthetic strategies.
-
As a Nucleophile (Suzuki-Miyaura Reaction): The boronic acid moiety at the C4-position allows for the coupling with various aryl, heteroaryl, or vinyl halides and triflates. This approach is ideal for synthesizing 4-substituted isoquinoline derivatives.
-
As an Electrophile (Suzuki-Miyaura, Sonogashira, and Heck Reactions): The chlorine atom at the C1-position, an electron-deficient site, serves as an excellent electrophilic partner. This enables the introduction of a wide range of substituents at this key position of the isoquinoline ring.
The choice of reaction pathway depends on the desired final structure and the availability of the coupling partners. This guide will provide detailed protocols for both scenarios.
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using (1-Chloroisoquinolin-4-yl)boronic Acid
Introduction: The Isoquinoline Scaffold and the Strategic Utility of (1-Chloroisoquinolin-4-yl)boronic Acid
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic compounds with significant therapeutic value.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The unique arrangement of a benzene ring fused to a pyridine ring provides a framework that can be strategically functionalized to modulate biological activity, selectivity, and pharmacokinetic profiles.
This compound has emerged as a versatile and highly valuable building block for the synthesis of complex, bioactive isoquinoline derivatives. The presence of the boronic acid moiety at the 4-position allows for the facile formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This reaction is renowned for its mild conditions, high functional group tolerance, and broad substrate scope, making it a cornerstone of modern drug discovery.[4][5] The chlorine atom at the 1-position offers an additional site for diversification, allowing for sequential or orthogonal coupling strategies to build molecular complexity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of potential bioactive molecules, with a focus on the synthesis of a representative kinase inhibitor scaffold.
Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-1-chloroisoquinolines
The primary application of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This enables the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the isoquinoline core, a key modification in the development of many classes of bioactive compounds, including kinase inhibitors.[6][7]
The general transformation is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Representative 4-(Pyrazol-4-yl)-1-chloroisoquinoline Kinase Inhibitor Scaffold
This protocol describes a representative synthesis of a 4-(1H-pyrazol-4-yl)-1-chloroisoquinoline, a scaffold found in various kinase inhibitors. This procedure is based on established Suzuki-Miyaura coupling methodologies for chloro-heterocycles and serves as a robust starting point for the synthesis of a library of analogues.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| This compound | Commercial Source | ≥95% | Store under inert atmosphere. |
| 4-Bromo-1H-pyrazole | Commercial Source | ≥97% | |
| Tetrakis(triphenylphosphine)palladium(0) | Commercial Source | Catalyst Grade | Air-sensitive, handle under inert atmosphere. |
| Sodium Carbonate (Na₂CO₃) | Commercial Source | Anhydrous, ≥99.5% | Prepare a 2M aqueous solution. |
| 1,4-Dioxane | Commercial Source | Anhydrous, ≥99.8% | |
| Deionized Water | In-house | High Purity | Degas before use. |
| Ethyl Acetate | Commercial Source | HPLC Grade | For extraction. |
| Brine (Saturated NaCl solution) | In-house | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial Source | Reagent Grade | For drying. |
| Silica Gel | Commercial Source | 60 Å, 230-400 mesh | For column chromatography. |
Experimental Procedure
Caption: Step-by-step workflow for the synthesis protocol.
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), 4-bromo-1H-pyrazole (1.2 mmol, 1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (10 mL) and a degassed 2M aqueous solution of sodium carbonate (5 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir the biphasic mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with deionized water (20 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-(1H-pyrazol-4-yl)-1-chloroisoquinoline.
Causality and Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, reliable catalyst for Suzuki-Miyaura reactions. For less reactive aryl chlorides, more advanced catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required to achieve higher yields and faster reaction times.[4]
-
Base: An inorganic base like sodium carbonate is essential to activate the boronic acid for transmetalation with the palladium center. The biphasic solvent system (dioxane/water) ensures that both the organic-soluble reactants and the water-soluble base are in proximity for the reaction to proceed efficiently.
-
Inert Atmosphere: The Pd(0) catalyst is readily oxidized to an inactive Pd(II) species in the presence of air, which would halt the catalytic cycle. Therefore, maintaining an inert atmosphere is critical for a successful reaction.
-
Temperature: Elevated temperatures are typically required to facilitate the oxidative addition of the aryl halide to the palladium center, which is often the rate-limiting step in the catalytic cycle.
Applications in Bioactive Molecule Synthesis: A Tabulated Overview
While specific examples for this compound are not extensively documented in publicly accessible literature, its utility can be inferred from the synthesis of analogous bioactive compounds. The following table illustrates potential applications based on the known importance of the 4-arylisoquinoline scaffold in medicinal chemistry.
| Bioactive Target Class | Coupling Partner Example | Resulting Scaffold | Potential Biological Activity |
| Kinase Inhibitors | Substituted pyrazoles | 4-(Pyrazolyl)isoquinoline | Inhibition of kinases such as Haspin, CDK, and others involved in cell cycle regulation and cancer progression.[4][6][7] |
| Enzyme Inhibitors | Functionalized phenyls | 4-(Functionalized aryl)isoquinoline | Inhibition of enzymes like topoisomerase or proteases, relevant in anticancer and antiviral therapies.[8] |
| CNS Agents | Substituted pyridines | 4-(Pyridinyl)isoquinoline | Modulation of receptors in the central nervous system, with potential applications for neurodegenerative diseases.[1][2] |
| Antimicrobial Agents | Thiophene derivatives | 4-(Thienyl)isoquinoline | Development of novel antibacterial or antifungal agents.[1] |
Safety and Handling
-
Organoboronic Acids: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Boronic acids can be irritants.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Anhydrous 1,4-dioxane is flammable and a suspected carcinogen. Handle with appropriate safety precautions.
Conclusion
This compound is a powerful synthetic intermediate that provides a direct route to a diverse range of 4-substituted isoquinolines. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for leveraging this building block in the synthesis of complex molecules with potential therapeutic applications. The protocol and insights provided herein are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel isoquinoline-based bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
Application Notes and Protocols for C-N Coupling with (1-Chloroisoquinolin-4-yl)boronic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 1-Aminoisoquinolines
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antitumor to antimalarial agents.[1][2][3] In particular, the 1-aminoisoquinoline moiety is a key pharmacophore, and the development of robust and versatile synthetic methods to access these structures is of paramount importance in drug discovery and development. This application note provides a detailed guide to the C-N cross-coupling of (1-Chloroisoquinolin-4-yl)boronic acid with a variety of amine nucleophiles. We will explore the mechanistic underpinnings of relevant coupling strategies, present optimized reaction protocols, and offer practical guidance for troubleshooting and reaction optimization.
Two primary catalytic strategies are considered for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam amination. While both are powerful methods for C-N bond formation, they offer distinct advantages and present different challenges, particularly when dealing with heteroaromatic substrates.
PART 1: Mechanistic Considerations and Strategic Choices
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Workhorse
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and a vast array of amines.[4][5] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, the key steps of which are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the 1-chloroisoquinoline derivative to form a Pd(II) complex.[4][6] This step is often rate-limiting, especially for electron-rich and sterically hindered aryl chlorides.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4]
-
Reductive Elimination: The desired 1-aminoisoquinoline product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[4][6]
The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[5][7][8]
The Chan-Lam Amination: A Copper-Catalyzed Alternative
The Chan-Lam coupling offers a complementary approach, utilizing a copper catalyst to forge the C-N bond between an aryl boronic acid and an amine.[9][10] This reaction is particularly attractive due to its often milder reaction conditions, including the ability to be performed at room temperature and open to the air.[9][10] The mechanism is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle. A proposed pathway involves:
-
Transmetalation: The aryl boronic acid transmetalates with a copper(II) salt to form a copper-aryl intermediate.
-
Ligand Exchange: The amine displaces a ligand on the copper center.
-
Oxidative Coupling/Reductive Elimination: The C-N bond is formed through a reductive elimination from a Cu(III) intermediate, regenerating a lower oxidation state copper species that can re-enter the catalytic cycle.[9]
While often milder, Chan-Lam couplings can sometimes be slower than their palladium-catalyzed counterparts and may require stoichiometric amounts of the copper reagent in certain cases.[10]
PART 2: Experimental Protocols and Optimization
General Considerations for C-N Coupling Reactions
-
Inert Atmosphere: Both palladium and copper-catalyzed coupling reactions are sensitive to oxygen and moisture. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[4]
-
Reagent Purity: The purity of all reagents, including the boronic acid, amine, catalyst, ligand, and base, is critical for reproducible results.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general starting point for the coupling of this compound with a primary or secondary amine.
Workflow for Buchwald-Hartwig Amination
Caption: Generalized workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the vessel and purge with an inert gas (argon or nitrogen).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Chan-Lam Amination
This protocol provides a general starting point for the copper-catalyzed coupling of this compound with an amine.
Catalytic Cycle for Chan-Lam Amination
Caption: Simplified catalytic cycle for Chan-Lam amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Base (e.g., Pyridine or 2,6-Lutidine, 2.0 equiv)[11]
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Optional: Molecular sieves
Procedure:
-
To a reaction vessel containing a magnetic stir bar, add this compound, copper(II) acetate, and optional molecular sieves.
-
Seal the vessel and add the anhydrous solvent, followed by the base and the amine.
-
Stir the reaction mixture at room temperature, open to the air (or under an oxygen atmosphere for potentially faster reaction).
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to several days.[9]
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
PART 3: Data Presentation and Optimization Strategies
Table of Reaction Parameters
The following table summarizes key parameters and provides starting points for optimization.
| Parameter | Buchwald-Hartwig (Pd-catalyzed) | Chan-Lam (Cu-catalyzed) | Causality and Considerations |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, or Pd precatalysts (1-5 mol%) | Cu(OAc)₂, CuCl₂, or other Cu(II) salts (10 mol% - stoichiometric)[12] | Palladium catalysts are generally more active at lower loadings. Copper catalysts are less expensive but may require higher loadings. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) (1.2-2.0 equiv relative to Pd) | Pyridine, bipyridine, or no ligand[10][12] | Ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[7] Some Chan-Lam reactions proceed without an added ligand. |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)[6][13][14] | Organic bases (e.g., Pyridine, Triethylamine, 2,6-Lutidine) or inorganic bases (e.g., K₂CO₃)[11][12] | The base deprotonates the amine in the Buchwald-Hartwig reaction.[14] In the Chan-Lam coupling, it can act as a ligand and facilitate the catalytic cycle. |
| Solvent | Anhydrous, degassed aprotic solvents (e.g., Toluene, 1,4-Dioxane, THF)[13] | Aprotic solvents (e.g., DCM, Toluene, Acetonitrile) | Solvent choice can significantly impact solubility and reaction rates.[15] |
| Temperature | 80-110 °C | Room temperature to 100 °C | Buchwald-Hartwig reactions often require elevated temperatures. Chan-Lam couplings can often be performed at room temperature.[10] |
Troubleshooting Common Issues
-
Low Conversion:
-
Palladium: Increase catalyst or ligand loading. Screen different ligands. Ensure all reagents and solvents are anhydrous and the system is under a strict inert atmosphere.
-
Copper: Increase catalyst loading. Try heating the reaction. An oxygen atmosphere may accelerate the reaction.
-
-
Side Reactions (e.g., Homocoupling of Boronic Acid):
-
Palladium: Lower the reaction temperature. Use a less reactive base.
-
Copper: This is a common side reaction. Optimize the stoichiometry of the reagents.
-
-
Decomposition of Starting Material:
-
The 1-chloroisoquinoline moiety may be sensitive to strong bases at high temperatures. Consider using a weaker base (e.g., K₃PO₄ or Cs₂CO₃) for the Buchwald-Hartwig reaction.
-
Conclusion
The C-N coupling of this compound provides a versatile entry point for the synthesis of novel 1-aminoisoquinoline derivatives. Both the Buchwald-Hartwig and Chan-Lam methodologies offer viable pathways, and the choice of method will depend on the specific amine nucleophile, functional group tolerance, and desired reaction conditions. Careful optimization of the catalyst, ligand, base, and solvent is key to achieving high yields and purity. The protocols and guidelines presented in this application note serve as a robust starting point for researchers in their efforts to synthesize these valuable compounds for drug discovery and development.
References
- 1. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Strategic Application of (1-Chloroisoquinolin-4-yl)boronic Acid in Advanced Materials Science
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science, the quest for novel organic molecules with tailored optoelectronic properties is relentless. (1-Chloroisoquinolin-4-yl)boronic acid emerges as a pivotal building block, offering a unique combination of a rigid, electron-deficient isoquinoline core and the versatile reactivity of a boronic acid functional group. This guide provides an in-depth exploration of its application, focusing on the synthesis of high-performance conjugated polymers for organic electronics, underpinned by the robust Suzuki-Miyaura cross-coupling reaction.
Introduction: A Molecule of Strategic Importance
This compound is a specialized heterocyclic compound whose value is intrinsically linked to its utility in palladium-catalyzed cross-coupling reactions. The isoquinoline moiety, a nitrogen-containing heterocyclic system, is a well-established pharmacophore in medicinal chemistry and a compelling structural unit in materials science due to its electronic and photophysical properties.[1][2] The presence of a chlorine atom at the 1-position and a boronic acid at the 4-position provides two distinct reactive handles, enabling precise control over the construction of complex molecular architectures.
The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.[3] This reaction's tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acids have made it an indispensable tool for polymer chemists. By strategically employing this compound, researchers can introduce the unique properties of the isoquinoline ring into polymeric backbones, leading to materials with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
Application Note I: Synthesis of Conjugated Polymers for Organic Light-Emitting Diodes (OLEDs)
The design of novel materials for OLEDs is a primary driver of research in organic electronics. The incorporation of nitrogen-containing heterocycles like isoquinoline into the polymer backbone can significantly influence the material's properties, such as its electron affinity, charge transport characteristics, and emission color. The electron-deficient nature of the isoquinoline ring can enhance electron injection and transport, which is often a limiting factor in OLED device performance.
This compound is an ideal monomer for the synthesis of alternating copolymers with electron-rich units, such as fluorene, carbazole, or thiophene derivatives. This "push-pull" architecture within the polymer chain can lead to materials with tunable band gaps and emission wavelengths. The Suzuki polymerization, a polycondensation reaction based on the Suzuki-Miyaura coupling, is the method of choice for synthesizing these materials with high molecular weights and well-defined structures.
A representative application is the synthesis of a poly(fluorene-co-isoquinoline) derivative. In this polymer, the fluorene units provide strong blue emission and good hole-transporting properties, while the isoquinoline units can enhance electron transport and potentially shift the emission to longer wavelengths, enabling the creation of green or red-emitting materials.
Experimental Protocol: Representative Suzuki Polymerization for the Synthesis of a Poly(isoquinoline-alt-fluorene) Copolymer
Materials:
-
This compound
-
2,7-Dibromo-9,9-dioctylfluorene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Methanol
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Monomer and Reagent Preparation: In a Schlenk flask, combine equimolar amounts of this compound and 2,7-Dibromo-9,9-dioctylfluorene.
-
Catalyst and Base Addition: To the flask, add the palladium catalyst, Pd(PPh₃)₄ (typically 1-2 mol% relative to the monomers). Add an aqueous solution of the base, such as 2M sodium carbonate (typically 3-4 equivalents per mole of boronic acid).
-
Solvent Addition and Degassing: Add anhydrous toluene to the flask to achieve a suitable monomer concentration (e.g., 0.1 M). The reaction mixture should be thoroughly degassed by several cycles of vacuum and backfilling with an inert gas (nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.
-
Polymerization Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) under a positive pressure of the inert gas. The reaction progress can be monitored by techniques such as gel permeation chromatography (GPC) to follow the increase in molecular weight. The reaction is typically run for 24-72 hours.
-
Polymer Precipitation and Purification: After the desired molecular weight is achieved, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.
-
Washing and Drying: Filter the precipitated polymer and wash it extensively with methanol and water to remove residual catalyst, salts, and low molecular weight oligomers. The purified polymer should then be dried under vacuum.
Characterization:
The resulting polymer should be characterized to determine its molecular weight (GPC), chemical structure (NMR spectroscopy), thermal properties (TGA/DSC), and photophysical properties (UV-Vis absorption and photoluminescence spectroscopy).
Data Presentation:
| Property | Expected Outcome |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol (typical for Suzuki polymerization) |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| UV-Vis Absorption (λmax) | Dependent on the final polymer structure, likely in the range of 350-450 nm. |
| Photoluminescence (λem) | Emission wavelength will be red-shifted from the absorption, with the color depending on the copolymer composition. |
| Thermal Stability (TGA) | High decomposition temperature, typically >300°C, indicating good thermal stability for device applications. |
Diagrams:
Caption: Workflow for the Suzuki polymerization of this compound.
Application Note II: Development of Chemical Sensors
The isoquinoline nitrogen atom can act as a binding site for metal ions or other analytes. When incorporated into a conjugated polymer, this interaction can lead to changes in the polymer's photophysical properties, such as fluorescence quenching or a shift in the emission wavelength. This principle can be exploited to create highly sensitive and selective chemical sensors.
For example, a polymer containing the 1-chloroisoquinolin-4-yl moiety could be designed to detect specific metal ions. Upon binding of the target ion to the isoquinoline nitrogen, the polymer's conformation or electronic structure could be altered, resulting in a measurable change in its fluorescence. The specificity of the sensor can be tuned by modifying the polymer backbone and the substituents on the isoquinoline ring.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating. The progress of the polymerization can be monitored by GPC, providing real-time feedback on the reaction's success. The final polymer's properties, such as its molecular weight and photophysical characteristics, can be compared to expected values based on the monomer structures and reaction conditions. Any significant deviation would indicate a need to re-evaluate the experimental parameters, such as the purity of the monomers, the activity of the catalyst, or the effectiveness of the degassing procedure.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced functional materials. Its strategic use in Suzuki-Miyaura polymerization allows for the creation of novel conjugated polymers with tailored properties for a range of applications in organic electronics. The ability to precisely control the incorporation of the isoquinoline unit opens up new avenues for the development of next-generation OLEDs, OPVs, and chemical sensors. As our understanding of the structure-property relationships in these materials deepens, the importance of specialized monomers like this compound will only continue to grow.
References
Troubleshooting & Optimization
stability of (1-Chloroisoquinolin-4-yl)boronic acid under reaction conditions
Welcome to the technical support guide for (1-Chloroisoquinolin-4-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this valuable synthetic building block. Here, we address common challenges and questions encountered during its use in cross-coupling reactions, helping you optimize your experimental outcomes and troubleshoot effectively.
Section 1: Core Stability Concerns & Mechanistic Overview
This compound is a heteroaryl boronic acid, a class of compounds known for its immense utility in Suzuki-Miyaura cross-coupling reactions.[1][2] However, its structure—featuring a π-deficient isoquinoline ring and a Lewis-basic nitrogen atom—presents specific stability challenges that are critical to understand for successful synthesis.
The primary pathway for degradation is protodeboronation , a process where the carbon-boron bond is cleaved by a proton source (like water or alcohol) to yield the corresponding deboronated arene, in this case, 1-chloroisoquinoline.[3][4] This undesired side reaction is a frequent cause of low yields and inconsistent results in cross-coupling chemistry.[1][4]
The mechanism is often pH-dependent and accelerated under basic conditions, which are typically required for the Suzuki-Miyaura reaction.[5][6] The base activates the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)3]⁻), which is essential for transmetalation to the palladium catalyst.[6] Unfortunately, this same boronate intermediate is also highly susceptible to protonolysis.
Below is a visualization of the key equilibrium and the competing protodeboronation pathway that plagues many heteroaryl boronic acids.
Caption: Competing pathways for the activated boronate intermediate.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
A: Proper storage is the first line of defense against degradation. Like most boronic acids, this compound is sensitive to moisture and air.[7][8]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[7]
-
Moisture: Avoid exposure to humid air, as moisture can lead to the formation of cyclic boroxine anhydrides or hydrolysis, which can affect reactivity and stoichiometry.[10]
-
Handling: Minimize air exposure when handling. If possible, weigh it out quickly in a glove box or under a stream of inert gas.
Q2: My Suzuki-Miyaura reaction has a low yield. Could protodeboronation of my boronic acid be the cause?
A: Yes, this is a very likely cause. Protodeboronation is one of the most significant competing side reactions for heteroaryl boronic acids.[1][11] The presence of the electron-deficient isoquinoline ring can increase the rate of this decomposition.[12] If you observe the formation of 1-chloroisoquinoline in your reaction mixture (identifiable by LC-MS or GC-MS), it is a definitive sign that protodeboronation is occurring.
Q3: How do the choice of base and solvent impact the stability of this compound during the reaction?
A: The base and solvent system is critical.
-
Base: While a base is necessary to activate the boronic acid, strong aqueous bases can accelerate protodeboronation.[13] Consider using milder or non-aqueous bases. For example, potassium phosphate (K₃PO₄) is often effective, and fluoride sources like CsF or KF can promote the reaction while being less hydrolytically aggressive.[6]
-
Solvent: The presence of water can be detrimental.[13] While some Suzuki protocols use aqueous/organic mixtures, minimizing water is often beneficial for sensitive substrates.[14] Using anhydrous solvents like dioxane, THF, or toluene can significantly suppress protodeboronation.
Q4: The nitrogen on the isoquinoline ring seems problematic. Does it inhibit the catalyst?
A: Yes, this is a well-known issue for nitrogen-containing heterocycles, sometimes referred to as the "2-pyridyl problem" by analogy.[1] The Lewis-basic nitrogen can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[11] To overcome this, you can:
-
Use a higher catalyst loading.
-
Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote the desired catalytic cycle over catalyst inhibition.
-
Use pre-catalysts that are more resistant to deactivation.
Q5: Are there more stable alternatives to the boronic acid that I can use?
A: Absolutely. To counteract inherent instability, more robust derivatives are frequently used.[1]
-
Boronate Esters: Converting the boronic acid to a pinacol (pin) or neopentylglycol ester can protect it from protodeboronation.[5] These are generally more stable for storage and handling.
-
Trifluoroborate Salts (Ar-BF₃K): Potassium aryltrifluoroborate salts are often crystalline, air-stable solids that are significantly less prone to protodeboronation than their boronic acid counterparts.[15]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and only slowly release the active boronic acid under the reaction conditions, which can minimize its concentration and thus its rate of decomposition.[15][16]
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when using this compound.
| Problem Observed | Potential Cause(s) Related to Boronic Acid Stability | Recommended Solution(s) |
| Low or No Product Yield | 1. Protodeboronation: The boronic acid is being consumed by a competing reaction with a proton source (water, alcohol).[4] 2. Poor Reagent Quality: The solid boronic acid has degraded due to improper storage (moisture/air exposure). 3. Catalyst Inhibition: The isoquinoline nitrogen is deactivating the palladium catalyst.[1][11] | 1. Switch to strictly anhydrous conditions. Use a milder base (e.g., K₃PO₄, KF). Decrease reaction temperature or time. Use a 1.5 to 2.0-fold excess of the boronic acid. 2. Use a freshly opened bottle or a sample that has been rigorously stored under inert gas and refrigerated. 3. Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%). Use a bulky phosphine ligand like SPhos or XPhos. |
| Significant Byproduct Formation (1-Chloroisoquinoline) | This is a direct confirmation of protodeboronation. | The primary cause is a proton source reacting with the activated boronate. Implement all the solutions for low yield related to protodeboronation. Consider converting the boronic acid to a more stable trifluoroborate or MIDA boronate derivative.[15] |
| Inconsistent Results Batch-to-Batch | The boronic acid is degrading over time after the container has been opened. | Aliquot the boronic acid into smaller, single-use vials under an inert atmosphere upon first opening. Alternatively, immediately convert the entire batch to a more stable boronate ester (e.g., pinacol ester) for long-term use. |
| Reaction Fails to Initiate | 1. Catalyst is Inactive. 2. Inefficient Boronic Acid Activation: The chosen base may be too weak or insoluble in the reaction medium. | 1. Test the catalyst with a more reliable coupling partner to confirm its activity. 2. Ensure the base is sufficiently soluble or finely powdered for better reactivity. While strong bases can cause protodeboronation, a base like K₃PO₄ is often a good balance of strength and compatibility. |
Section 4: Recommended Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol is designed to mitigate the common stability issues associated with this compound.
Objective: To couple this compound with an aryl bromide partner.
Methodology:
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv.), this compound (1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Causality: Using an excess of the boronic acid helps compensate for any potential degradation. K₃PO₄ is a competent base that has lower aqueous basicity than hydroxides, reducing the risk of protodeboronation.[17]
-
-
Catalyst and Ligand Addition:
-
In a glove box or under a positive pressure of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a bulky phosphine ligand (e.g., SPhos, 6 mol%).
-
Causality: A bulky, electron-rich ligand like SPhos accelerates the rate-limiting transmetalation and reductive elimination steps, helping the desired coupling reaction outcompete the decomposition of the boronic acid.[15]
-
-
Solvent Addition and Degassing:
-
Add anhydrous dioxane or toluene (to make a ~0.1 M solution with respect to the aryl bromide).
-
Seal the vessel and degas the mixture by sparging with argon for 10-15 minutes or by using three freeze-pump-thaw cycles.
-
Causality: Using an anhydrous solvent is the most critical step to prevent protodeboronation.[11] Proper degassing removes oxygen, which can cause oxidative side reactions.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS. Check for the consumption of starting materials and the formation of both the desired product and the 1-chloroisoquinoline byproduct.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Section 5: References
-
Methyl Boronic Acid: A Technical Guide to Stability and Handling - Benchchem. 7
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society. 18
-
How to Store Boric Acid | Lab Alley. 10
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. 13
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. 5
-
Protodeboronation - Wikipedia. 19
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Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. --INVALID-LINK--
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Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed. 20
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. 21
-
Technical Support Center: Overcoming Challenges in Heteroaryl Boronic Acid Cross-Coupling - Benchchem. 4
-
Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation - SciSpace. 16
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Understanding Boronic Acids: Properties, Handling, and Sourcing. 8
-
A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. 1
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. 12
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Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. 11
-
Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. 2
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. 17
-
Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 - Smolecule. 9
-
The Suzuki Reaction - Andrew G Myers Research Group. 15
-
Suzuki Coupling - Organic Chemistry Portal. 6
-
Suzuki reaction - Wikipedia. 14
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
- 10. laballey.com [laballey.com]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. scispace.com [scispace.com]
- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (1-Chloroisoquinolin-4-yl)boronic acid
Welcome to the technical support center for the purification of (1-Chloroisoquinolin-4-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this crucial building block in high purity. We will delve into the common issues, provide detailed troubleshooting guides in a Q&A format, and present validated protocols to streamline your purification workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and purification of this compound.
Q1: What are the typical impurities found in crude this compound?
A1: The impurity profile can vary based on the synthetic route, but common contaminants include:
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Protodeboronation Product: This is the most prevalent impurity, where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, yielding 1-chloroisoquinoline. This is a well-documented side reaction for many arylboronic acids, often accelerated by heat, moisture, or certain pH conditions.[1][2][3][4]
-
Boroxines (Anhydrides): Boronic acids can undergo dehydration to form cyclic trimers called boroxines. While this is reversible upon treatment with water, it can complicate analysis and purification.[5]
-
Starting Materials & Reagents: Residual starting materials from the borylation reaction (e.g., 1-chloro-4-iodoisoquinoline) or boron reagents (e.g., bis(pinacolato)diboron) are often present.[6]
-
Homocoupling Dimers: Dimers of the starting material or product can sometimes form as byproducts.[7]
Q2: How stable is this compound? What are the ideal storage conditions?
A2: Like many heteroaromatic boronic acids, this compound is susceptible to degradation, primarily through protodeboronation.[1][8] Its stability is compromised by exposure to air, moisture, and heat. For long-term integrity, it should be stored at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[9]
Q3: Is standard silica gel column chromatography a good choice for purifying this compound?
A3: Standard silica gel chromatography is often problematic for boronic acids and should be approached with caution.[10][11] The Lewis acidic nature of the silica surface can lead to strong adsorption, streaking of the compound on the column, and in some cases, decomposition.[6] If chromatography is necessary, modified techniques are strongly recommended (see Part 2).
Q4: My boronic acid appears "oily" or as a sticky solid rather than a crystalline powder. What does this indicate?
A4: An oily or amorphous appearance often suggests the presence of significant impurities or the formation of boroxines. Pure this compound is expected to be a crystalline solid.[9] The "oiling out" phenomenon during recrystallization can also occur if the incorrect solvent is used or if the solution is supersaturated.[5]
Part 2: Troubleshooting & Purification Strategy
This section provides a decision-making framework and detailed troubleshooting for specific purification techniques.
Decision Workflow for Purification
Before selecting a method, assess your crude material. This workflow helps guide your choice.
Caption: Decision tree for selecting a purification method.
Guide 1: Acid-Base Extraction
This method leverages the acidic nature of the boronic acid group to separate it from neutral organic impurities.
-
Q: My main impurity is the protodeboronated 1-chloroisoquinoline. Will this method work?
-
A: Yes, this is an ideal scenario. The boronic acid is acidic and will be extracted into an aqueous basic solution (e.g., dilute NaOH), while the neutral 1-chloroisoquinoline byproduct remains in the organic layer.[10][12] You can then re-acidify the aqueous layer to precipitate your purified boronic acid.
-
-
Q: An emulsion formed during the extraction and won't separate. What should I do?
-
A: Emulsion formation is common. To resolve it, add a small amount of brine (saturated NaCl solution) and gently swirl. This increases the ionic strength of the aqueous phase, helping to break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
-
Q: My yield is very low after re-acidifying and filtering. Where did my product go?
-
A: Several factors could be at play:
-
Incomplete Precipitation: Ensure the aqueous layer is sufficiently acidic (pH ~2-3) to fully precipitate the boronic acid. Check with pH paper.
-
Solubility: The product may have some solubility in the acidic aqueous solution. Chilling the solution in an ice bath for 30-60 minutes before filtration can improve recovery.[5]
-
Extraction into Organic Solvent: After precipitation, you may need to extract the product from the aqueous slurry with an organic solvent like ethyl acetate or dichloromethane, as it may not crash out cleanly as a solid.
-
-
Guide 2: Recrystallization
Recrystallization is effective if a suitable solvent system can be found where the boronic acid has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.
-
Q: What is a good starting solvent for recrystallizing this compound?
-
A: Given its polar nature, solvent systems like ethanol/water, acetone, or ethyl acetate are good starting points.[7] A mixed solvent system is often best. For example, dissolve the crude solid in a minimum amount of a hot "good" solvent (like ethanol) and then slowly add a "poor" solvent (like water or hexane) until turbidity appears, then allow it to cool slowly.[5][7]
-
-
Q: The compound "oiled out" instead of forming crystals. How can I fix this?
-
A: "Oiling out" happens when the solution becomes supersaturated at a temperature above the melting point of the solute.[5] To fix this, add more of the "good" solvent to the hot mixture to reduce the concentration, then allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product can also promote proper crystallization.
-
-
Q: The recrystallized product is still impure. What's the next step?
-
A: This indicates the impurities have similar solubility profiles to your product. A second recrystallization may help, but it's often better to combine techniques. For instance, perform an acid-base extraction first to remove neutral impurities, and then recrystallize the resulting solid to remove other acidic or polar contaminants.
-
Guide 3: Modified Column Chromatography
If other methods fail, chromatography may be unavoidable. The key is to mitigate the issues with standard silica.
-
Q: How can I prevent my boronic acid from sticking to the silica gel?
-
A: Deactivating the silica gel is crucial. One effective method is to use silica gel impregnated with boric acid. This suppresses the over-adsorption of the boronic acid ester product by reducing the Lewis basicity of the silica gel.[13][14] Alternatively, adding a small amount of a modifier like acetic acid to the eluent can sometimes help, but this should be tested carefully on a small scale first.[7]
-
-
Q: What stationary phase and eluent system is recommended?
-
A: For modified chromatography, a system of boric acid-impregnated silica gel with an eluent gradient of hexane/ethyl acetate or dichloromethane/acetone can be effective.[7] For highly polar boronic acids, reversed-phase chromatography (C18) can be an option, but it often requires highly basic mobile phases to prevent on-column degradation, which can be complex to develop.[10][15][16]
-
Part 3: Validated Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction and Recrystallization
This is the most recommended procedure for removing common neutral impurities like the protodeboronation byproduct.
-
Dissolution: Dissolve the crude this compound (~1.0 g) in an organic solvent such as ethyl acetate (20 mL).
-
Basic Extraction: Transfer the solution to a separatory funnel. Add 1 M sodium hydroxide (NaOH) solution (15 mL) and shake vigorously. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Extract the organic layer again with 1 M NaOH (10 mL). Combine the aqueous extracts. The neutral impurities (e.g., 1-chloroisoquinoline) will remain in the organic layer, which can be discarded.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 3 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2-3 (check with pH paper). A white or off-white precipitate should form.
-
Isolation: Continue to stir the slurry in the ice bath for 30 minutes. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold water.
-
Recrystallization: Transfer the damp solid to a clean flask. Add a minimal amount of hot ethanol to dissolve it completely. Slowly add water until the solution becomes cloudy. Re-heat gently until the solution is clear again.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.
Workflow for Protocol 1
Caption: Workflow for the combined extraction and recrystallization protocol.
Part 4: Data Summary
Table 1: Comparison of Purification Methods
| Method | Pros | Cons | Best For Removing... |
| Recrystallization | - Simple setup- Can yield very pure material- Scalable | - Finding a suitable solvent can be difficult- Risk of "oiling out"[5]- May not remove impurities with similar solubility | Particulate matter, impurities with different solubility profiles. |
| Acid-Base Extraction | - Excellent for removing neutral or basic impurities- Relatively fast and scalable | - Risk of emulsion formation- Potential for product loss due to aqueous solubility- May not separate other acidic impurities | Protodeboronation byproducts, unreacted starting materials.[12] |
| Modified Chromatography | - High resolving power for complex mixtures- Can separate structurally similar impurities | - Boronic acids can decompose on silica[10][11]- Requires special preparation (e.g., boric acid impregnation)[13][14]- Less scalable than other methods | Isomers, dimers, and impurities not separable by other means. |
| Derivatization (e.g., with Diethanolamine) | - Forms stable, crystalline adducts that are easy to isolate- The free boronic acid can be recovered | - Adds extra steps to the synthesis- Adduct formation is not always efficient or clean[10][12] | A wide range of impurities, especially when the boronic acid is difficult to crystallize directly. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing deboronation of (1-Chloroisoquinolin-4-yl)boronic acid
A Guide to Preventing Deboronation in Synthetic Applications
Welcome to the technical support center for (1-Chloroisoquinolin-4-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in cross-coupling reactions. As Senior Application Scientists, we understand that the primary challenge encountered with this and similar heteroaromatic boronic acids is the undesired cleavage of the carbon-boron bond, a side reaction known as protodeboronation.[1] This guide provides in-depth, field-tested solutions and explains the chemical principles behind them to help you maximize the yield and purity of your desired products.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during experiments.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I'm isolating 1-chloroisoquinoline as a major byproduct. What is happening?
A: You are observing the classic signs of protodeboronation (often shortened to deboronation). This is a common undesired side reaction where a proton source, such as water or alcohol, cleaves the carbon-boron bond of your reagent, converting it back to 1-chloroisoquinoline.[1] This inactive byproduct cannot participate in the cross-coupling, leading to reduced yields.
Q2: What are the primary drivers of deboronation for this specific reagent?
A: The deboronation of this compound is primarily accelerated by:
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Basic Conditions: The aqueous bases (e.g., K₂CO₃, Cs₂CO₃, NaOH) required for the Suzuki-Miyaura reaction can promote deboronation, particularly at higher pH values.[1][2][3]
-
Elevated Temperatures: Higher reaction temperatures significantly increase the rate of deboronation.[4][5]
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Presence of Protic Solvents: Water is often the main culprit, acting as the proton source for the C-B bond cleavage.[6]
Q3: I need a quick fix to improve my yield. What are the first three things I should try?
A: To immediately mitigate deboronation, we recommend the following adjustments:
-
Lower the Reaction Temperature: If your catalyst is sufficiently active, reducing the temperature (e.g., from 100 °C to 60-80 °C) can dramatically slow the rate of deboronation relative to the cross-coupling.[4]
-
Change Your Base: Switch from strong, highly alkaline bases like NaOH or KOtBu to a milder, less nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7]
-
Use a More Stable Boronic Acid Derivative: Convert the boronic acid to its corresponding pinacol or MIDA boronate ester. These derivatives are significantly more stable and less prone to premature deboronation.[1][7]
Q4: How should I properly store this compound to ensure its long-term stability?
A: Boronic acids are sensitive to moisture and air.[8] Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C).[9] Avoid frequent opening of the container in a humid environment. For long-term storage, aliquoting the reagent into smaller, single-use vials is recommended.
Part 2: In-Depth Troubleshooting Guide
This section provides a detailed analysis of the primary problem—deboronation during cross-coupling—and offers comprehensive, step-by-step solutions.
Issue: Pervasive Protodeboronation in Suzuki-Miyaura Coupling
The central challenge is that the conditions required to activate the boronic acid for the Suzuki reaction's transmetalation step also promote its destruction via protodeboronation.[10] The key to success is to find a set of conditions where the rate of the desired cross-coupling reaction is significantly faster than the rate of protodeboronation.
Root Cause Analysis: Competing Reaction Pathways
The diagram below illustrates the competition. The productive Suzuki-Miyaura cycle (right, in green) leads to the desired product. The destructive protodeboronation pathway (left, in red) consumes the starting material, generating an inactive byproduct.
Caption: Competing pathways for this compound.
Solution A: Optimization of Reaction Conditions
Before modifying the reagent, optimizing the reaction parameters is the most direct approach. The goal is to accelerate the transmetalation step of the Suzuki cycle while minimizing the base-promoted deboronation.
Key Parameters & Recommendations:
| Parameter | Standard Conditions (High Deboronation Risk) | Recommended Conditions (Low Deboronation Risk) | Rationale |
| Base | Na₂CO₃, NaOH, K₂CO₃ (2M aq.) | K₃PO₄ (anhydrous or aq.), Cs₂CO₃ | Milder, more oxophilic bases facilitate transmetalation without drastically increasing the pH, which drives deboronation.[7] |
| Temperature | 100-120 °C | Room Temp to 80 °C | Deboronation has a high activation energy; lowering the temperature disproportionately slows this side reaction.[4] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | THF, 2-MeTHF, or anhydrous Dioxane/Toluene | Minimizing the amount of water, the primary proton source, directly inhibits protodeboronation.[7] Use anhydrous base if possible. |
| Catalyst Loading | 1-2 mol % | 2-5 mol % | A higher catalyst concentration can accelerate the productive Suzuki cycle, helping it outcompete the deboronation pathway. |
| Reaction Time | Long reaction times (12-24h) | Monitor by UPLC/TLC; quench upon completion | Prolonged exposure to basic, high-temperature conditions will inevitably lead to more deboronation. |
Solution B: Conversion to a More Stable Boronate Ester
If optimizing conditions is insufficient, the most robust strategy is to replace the boronic acid with a more stable derivative. Boronate esters, particularly those derived from sterically hindered diols, are significantly less susceptible to hydrolysis and protodeboronation.[11][12]
The two most common and effective derivatives are the pinacol ester and the MIDA ester .
-
Pinacol Boronate Esters (Bpin): These are the most common alternative. They are stable, easily purified by chromatography, and often commercially available. They participate directly in the Suzuki coupling under standard conditions.
-
MIDA Boronate Esters: These are exceptionally stable and offer a "slow-release" of the active boronic acid under basic, aqueous conditions.[1] This keeps the instantaneous concentration of the sensitive free boronic acid very low, effectively shutting down the deboronation pathway. This is the preferred method for highly sensitive substrates.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
troubleshooting guide for reactions involving (1-Chloroisoquinolin-4-yl)boronic acid
Technical Support Center: (1-Chloroisoquinolin-4-yl)boronic acid
Introduction: Navigating the Challenges of a Unique Building Block
This compound is a valuable bifunctional reagent in modern synthetic chemistry, particularly for the construction of complex heterocyclic scaffolds in drug discovery and materials science.[1][2] Its structure, featuring a π-deficient isoquinoline ring, a reactive boronic acid moiety, and an inert C-Cl bond suitable for subsequent functionalization, offers a unique handle for sequential cross-coupling strategies.
However, the interplay between the Lewis basic nitrogen, the electron-withdrawing nature of the heterocycle, and the inherent sensitivities of boronic acids presents specific challenges in its application, most notably in the widely used Suzuki-Miyaura cross-coupling reaction.[3][4] This guide provides a systematic, causality-driven approach to troubleshooting common issues, ensuring researchers can harness the full synthetic potential of this reagent with confidence.
Section 1: Physicochemical Properties & Handling
A foundational understanding of the reagent's stability is the first step in successful experimentation.
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Appearance: Typically an off-white to pale yellow solid.[1] Significant deviation in color may indicate impurity or degradation.
-
Storage: this compound is susceptible to hydrolysis and oxidative degradation. Store under an inert atmosphere (Argon or Nitrogen), refrigerated (2-8°C), and protected from light and moisture.[1][5]
-
Stability: Like many heteroaryl boronic acids, it can undergo gradual decomposition. The most common non-productive pathway is protodeboronation, where the C-B bond is cleaved to form 1-chloroisoquinoline.[6][7] This process can be accelerated by moisture, heat, and certain basic or acidic conditions.
Section 2: Frequently Asked Questions (FAQs)
Quick answers to the most common reaction failures.
Q1: My Suzuki-Miyaura reaction has very low or no yield of the desired product. What's the first thing to check? A1: Before optimizing reaction conditions, verify the integrity of your this compound. A significant portion may have decomposed to 1-chloroisoquinoline via protodeboronation during storage.[6][7] Analyze a sample by ¹H NMR or LC-MS. If significant degradation is observed, acquire a fresh batch or consider purifying the existing material. Also, ensure your palladium catalyst is active and that the reaction was properly degassed, as oxygen can lead to catalyst decomposition and unwanted side reactions.[8]
Q2: My main isolated byproduct is 1-chloroisoquinoline. What causes this? A2: This is the hallmark of protodeboronation (also called protodeborylation), a competitive side reaction where a proton source cleaves the carbon-boron bond.[6] This is the most prevalent failure mode for this class of reagent. It is often accelerated by excessive water, high temperatures, or an inappropriate choice of base.[7][9] The mechanism can be complex and pH-dependent, but the outcome is the consumption of your starting material.[10]
Q3: I observe a significant amount of a symmetrical biaryl product derived from my boronic acid (homocoupling). Why? A3: Homocoupling is typically caused by the presence of oxygen in the reaction mixture.[11] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote the coupling of two boronic acid molecules. This underscores the critical importance of meticulous degassing of solvents and maintaining an inert atmosphere throughout the reaction setup and duration.
Q4: The reaction starts but stalls before reaching full conversion. What are the likely causes? A4: Stalled reactions often point to catalyst deactivation or poor reagent solubility. The Lewis basic nitrogen on the isoquinoline ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[3] Using a ligand that is sufficiently bulky and electron-rich (e.g., Buchwald-type biaryl phosphines) can often mitigate this. Additionally, ensure all reaction components, particularly the boronate species formed in situ, are fully dissolved at the reaction temperature.
Section 3: Systematic Troubleshooting Guide
When a reaction fails, a logical, stepwise diagnosis is more effective than random parameter changes. This workflow helps isolate the root cause of the problem.
Troubleshooting Workflow Diagram
Caption: A decision tree for systematic troubleshooting.
Step 1: Assess Starting Material Integrity
Boronic acids can dehydrate to form cyclic anhydride trimers (boroxines) or decompose via protodeboronation. While boroxines are often competent in cross-coupling, the presence of the protodeboronated impurity is detrimental.
-
Action: Dissolve a small sample of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum. Compare the integration of aromatic protons of the desired boronic acid against those of 1-chloroisoquinoline.
-
Contingency: If the boronic acid is found to be impure, it can sometimes be purified. One method involves converting it to a more stable diethanolamine adduct, which can be isolated as a crystalline solid and washed, then used directly in the coupling reaction.[8]
Step 2: Evaluate & Optimize Reaction Parameters
The C-Cl bond on the isoquinoline ring is relatively unreactive, necessitating a carefully chosen, highly active catalytic system.[12] Concurrently, conditions must be selected to minimize decomposition of the boronic acid.
| Parameter | Recommendation | Rationale & Causality |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2.5 mol %), Pd(OAc)₂ (2-5 mol %), or a G3/G4 Palladacycle (0.5-2 mol %) | The C-Cl bond requires an active catalyst for efficient oxidative addition.[12] Precatalysts like XPhos Pd G3 are often highly effective.[8] |
| Ligand | Electron-rich, bulky phosphines (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs). (Ligand:Pd ratio of 2:1 to 4:1) | These ligands promote the formation of a monoligated, electron-rich Pd(0) species, which is crucial for activating the C-Cl bond and accelerating reductive elimination.[13][14] They also help prevent catalyst deactivation by the isoquinoline nitrogen. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | Crucial Choice. Strong, nucleophilic bases like NaOH or KOH in aqueous media can aggressively promote protodeboronation.[9] Weaker inorganic bases like phosphates or carbonates provide the necessary conditions for transmetalation while minimizing this side reaction.[7][8] |
| Solvent | Dioxane/H₂O (e.g., 10:1), Toluene/H₂O, 2-MeTHF, or DMF. | The solvent system must solubilize all components. A small amount of water is often necessary to facilitate the dissolution of the inorganic base and assist in the transmetalation step.[15][16] However, for substrates highly prone to protodeboronation, rigorously anhydrous conditions may be beneficial.[17] |
| Temperature | 80–110 °C | Temperature needs to be high enough to overcome the activation energy for C-Cl bond cleavage but not so high that it significantly accelerates boronic acid decomposition. |
Step 3: Analyze Byproducts to Diagnose Failure Mode
If the reaction fails, analyzing the crude reaction mixture by LC-MS is the most direct way to understand what happened.
-
If 1-chloroisoquinoline is the major peak: The dominant issue is protodeboronation.
-
Solution: Switch to a milder base (K₃PO₄ is an excellent starting point).[7] Reduce the amount of water in the solvent system or switch to anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK).[17] Consider lowering the reaction temperature and extending the reaction time.
-
-
If starting materials are largely unreacted: The catalytic cycle is likely stalled.
-
Solution: The catalyst may be inactive or inhibited. Switch to a more active catalyst/ligand system (see table above).[14] Ensure adequate degassing. Check for poor solubility of the base or boronic acid derivative at the reaction temperature.
-
-
If a complex mixture of products is observed: This may indicate decomposition of the starting materials or product under the reaction conditions.
-
Solution: Attempt the reaction at a lower temperature. Ensure the product itself is stable to the basic conditions employed.
-
Section 4: Key Experimental Protocols
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide coupling partner (1.0 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the previously degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS, typically 2-24 hours).
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[8]
Protocol 4.2: Boronic Acid Stabilization via Diethanolamine Adduct Formation
If the boronic acid is suspected to be of poor quality or unstable, this procedure can be used for purification and stabilization.
-
Dissolution: In a vial, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise.
-
Precipitation: A white precipitate of the boronate ester adduct should form. Continue stirring the resulting slurry for 15-30 minutes at room temperature.
-
Isolation: Isolate the white solid by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the solid under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions, typically under conditions that facilitate its hydrolysis back to the active boronic acid (e.g., in the presence of water and base).[8]
Mechanistic Context: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism helps rationalize troubleshooting choices. For instance, issues with the base or water content directly impact the crucial transmetalation step.
Caption: Simplified Suzuki-Miyaura catalytic cycle.[11][18]
References
- 1. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: The Critical Role of the Base in Reactions of (1-Chloroisoquinolin-4-yl)boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the reactivity of (1-Chloroisoquinolin-4-yl)boronic acid, with a specific focus on the pivotal role of the base in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help you navigate common experimental challenges and optimize your reaction outcomes.
Introduction: The Dual Personality of the Base
In the realm of palladium-catalyzed cross-coupling, particularly the Suzuki-Miyaura reaction, the base is often perceived as a simple activator. However, its role is far more nuanced and consequential. For a substrate like this compound, which contains a Lewis basic nitrogen atom and an electron-deficient ring system, the choice of base can be the determining factor between a high-yielding success and a complex mixture of byproducts. The base not only facilitates the desired catalytic cycle but can also trigger undesirable side reactions, primarily protodeboronation.[1][2] This guide will dissect these competing pathways and provide actionable strategies for experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding, or the yield is very low. What is the primary role of the base, and how could it be the source of the problem?
A1: The principal and essential role of the base in the Suzuki-Miyaura coupling is to activate the boronic acid for the transmetalation step.[3][4] It achieves this by reacting with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[5][6] This boronate is significantly more reactive towards the palladium(II) complex than the neutral boronic acid, thereby driving the catalytic cycle forward.[6]
However, if your reaction is failing, the issue might not be a lack of activation but rather the wrong kind of activation or competing side reactions promoted by the base. Here's a breakdown of potential issues:
-
Insufficient Base Strength or Solubility: The chosen base may not be strong enough or sufficiently soluble in the reaction medium to generate the boronate species effectively. For challenging substrates like heteroaryl chlorides, stronger bases are often required.[3]
-
Catalyst Inhibition: The isoquinoline nitrogen is a Lewis base and can coordinate to the palladium center, forming an inactive "off-cycle" complex.[7] While not directly a function of the external base, the overall basicity of the reaction medium can influence this equilibrium.
-
Protodeboronation: This is a major competing pathway where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-chloroisoquinoline.[1][2] This decomposition is often base-catalyzed.[1][2][8]
Troubleshooting Steps:
-
Re-evaluate Your Base Choice: If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[9][10]
-
Ensure Anhydrous Conditions (Initially): Moisture can hydrolyze reagents and affect base efficacy. However, for some systems using K₃PO₄, a small, controlled amount of water can be beneficial.[9][11]
-
Optimize Ligand: For coupling with an aryl chloride, a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is crucial to promote the oxidative addition step and can help stabilize the catalyst.[9][12]
Q2: I am observing a significant amount of 1-chloroisoquinoline byproduct in my reaction mixture. What is causing this protodeboronation, and how can I minimize it?
A2: The formation of 1-chloroisoquinoline is a classic sign of protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond.[2] This side reaction is highly dependent on the reaction pH and the specific boronic acid substrate.[1][2]
Mechanism of Base-Catalyzed Protodeboronation: The base converts the boronic acid into the boronate anion. This boronate can then react with a proton source (like water) to undergo protodeboronation.[2] For electron-deficient heteroaromatics, this process can be particularly rapid.[8][13] Studies have shown that the rate of protodeboronation can be highest when the pH of the reaction medium is close to the pKa of the boronic acid, due to a self-catalysis pathway.[1][8]
Strategies to Mitigate Protodeboronation:
-
Choice of Base and pH Control:
-
Weaker, Non-Aqueous Bases: Using a milder base like potassium fluoride (KF) can sometimes suppress protodeboronation, especially if the substrate has base-labile functional groups.[4]
-
Avoid pH ≈ pKa: Since the exact pKa of this compound is not readily published but is predicted to be around 7.26[14], using a very strong base ensures the equilibrium lies far on the side of the boronate, moving away from the pH region where self-catalysis is maximal.[1][8]
-
-
"Slow-Release" Strategies: The core problem is the build-up of the unstable boronic acid/boronate in solution. Using a stable precursor that slowly releases the boronic acid can keep its steady-state concentration low, favoring the desired cross-coupling over decomposition. Air-stable N-methyliminodiacetic acid (MIDA) boronates are excellent for this purpose.[15]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can exacerbate protodeboronation.[16] Monitor the reaction closely and aim for the lowest possible temperature and shortest time required for completion.
Table 1: Comparison of Common Bases in Suzuki-Miyaura Couplings
| Base | Typical Strength | Common Solvents | Key Considerations |
| Na₂CO₃ | Weak-Moderate | Toluene/Water, Dioxane/Water | Often ineffective for sterically hindered or electron-poor substrates.[10] |
| K₂CO₃ | Moderate | Toluene/Water, Dioxane/Water | A common starting point, but may not be strong enough for chloroquinolines.[7][9] |
| K₃PO₄ | Strong | Toluene, Dioxane (often with a small amount of water) | Frequently successful for challenging couplings, including heteroaryl chlorides.[7][9] |
| Cs₂CO₃ | Strong | Toluene, Dioxane | Highly effective but more expensive. Good for base-sensitive substrates.[10] |
| KF | Weak | Anhydrous THF, Dioxane | Useful for substrates with base-labile groups; activates the boronic acid differently.[4] |
| t-BuOK | Very Strong | Anhydrous THF, Toluene | Can be very effective but may promote side reactions with sensitive functional groups.[17] |
Q3: Can the base affect the palladium catalyst directly? I see palladium black forming in my reaction.
A3: Yes, the base can indirectly lead to catalyst decomposition, often signaled by the formation of palladium black (aggregated, inactive Pd(0)).[7][11] While the base's primary role is to interact with the boronic acid, an inappropriate choice can disrupt the catalytic cycle in ways that promote catalyst death.
How the Base Influences Catalyst Stability:
-
Formation of Palladium Hydroxide Species: In aqueous basic media, a palladium-halide complex can exchange its halide for a hydroxide ion. While this [Pd(Ar)(OH)L₂] species is part of a productive catalytic pathway, its stability and reactivity are influenced by the counter-cation of the base.[5]
-
Accelerating Reductive Elimination vs. Decomposition: The base can also play a positive role in promoting the final reductive elimination step.[5] However, if other steps (like transmetalation) are slow, the active Pd(0) species may have a longer lifetime in solution, increasing its chance of aggregation, especially at high temperatures.[7]
-
Degradation of Ligands or Substrates: An overly strong base can degrade the phosphine ligand or the heteroaryl substrate itself, creating species in solution that can poison or reduce the palladium catalyst to an inactive state.[7]
Workflow for Troubleshooting Catalyst Deactivation:
Caption: Troubleshooting workflow for catalyst deactivation.
Experimental Protocol: General Procedure for Optimizing Base in the Suzuki-Miyaura Coupling of this compound
This protocol outlines a screening process to identify the optimal base for your specific coupling partner.
Materials:
-
This compound (1.2 equiv.)
-
Aryl/heteroaryl halide (1.0 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G2, 2 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Bases for screening (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃), finely powdered and dried.
-
Inert atmosphere glovebox or Schlenk line.
Procedure:
-
To a dried reaction vial under an inert atmosphere, add the aryl halide (e.g., 0.1 mmol), this compound (0.12 mmol), the chosen base (0.3 mmol, 3.0 equiv.), and the palladium precatalyst (0.002 mmol).
-
Add the anhydrous, degassed solvent (1.0 mL).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Compare the conversion and byproduct formation across the different bases to identify the optimal conditions.
Caption: The central role of base in activating the boronic acid for transmetalation.
Conclusion
The choice of base is a critical parameter in the Suzuki-Miyaura coupling of this compound. It directly governs the rate of the productive transmetalation step while simultaneously influencing the rates of detrimental side reactions, most notably protodeboronation and catalyst decomposition. A systematic approach to screening bases, coupled with an understanding of the underlying mechanistic principles, is essential for researchers aiming to develop robust and high-yielding synthetic routes. For this particularly challenging substrate, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃, paired with modern, bulky phosphine ligands, represent the most promising starting point for optimization.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. 1-chloroisoquinolin-6-yl-6-boronic acid | 1800484-01-8 [amp.chemicalbook.com]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 17. researchgate.net [researchgate.net]
storage and handling to prevent degradation of (1-Chloroisoquinolin-4-yl)boronic acid
Welcome to the technical support center for (1-Chloroisoquinolin-4-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the proper storage and handling of this reagent to prevent its degradation. Adherence to these guidelines is critical for ensuring the integrity of the compound and the success of your synthetic endeavors.
I. Core Concepts: The Instability of Heteroaromatic Boronic Acids
This compound, like many heteroaromatic boronic acids, is susceptible to degradation, which can compromise its purity and reactivity in critical applications such as Suzuki-Miyaura cross-coupling reactions.[1][2] The primary degradation pathways are protodeboronation and oxidation . Understanding the mechanisms behind these processes is key to preventing them.
Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] This process can be catalyzed by acidic or basic conditions and is often accelerated by the presence of moisture.[3] For heteroaromatic boronic acids, the intrinsic electronic properties of the ring system can influence the rate of this undesired side reaction.
Oxidation of the boronic acid group can also occur, particularly in the presence of atmospheric oxygen. This can lead to the formation of phenolic byproducts, which can complicate purification and reduce the yield of the desired product.
Additionally, boronic acids have a tendency to form cyclic trimeric anhydrides, known as boroxines , through the loss of water. While this is a reversible process, it can complicate accurate weighing and stoichiometry calculations.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may arise during the handling and use of this compound, providing actionable solutions based on chemical principles.
| Observed Issue | Potential Cause | Troubleshooting & Optimization |
| Low or No Yield in Suzuki-Miyaura Coupling | Degradation of Boronic Acid: The reagent may have degraded due to improper storage or handling, leading to a lower concentration of the active species. | Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, under an inert atmosphere, and protected from light and moisture. Use Fresh Reagent: If degradation is suspected, it is best to use a fresh batch of the boronic acid. Minimize Exposure: During experimental setup, minimize the time the solid reagent is exposed to the atmosphere. Weigh it out quickly and reseal the container promptly. |
| Protodeboronation During Reaction: The reaction conditions (e.g., pH, temperature, presence of water) may be promoting the cleavage of the C-B bond. | Optimize Base and Solvent: The choice of base and solvent is critical. While a base is necessary to activate the boronic acid for transmetalation, prolonged exposure to harsh basic conditions can accelerate protodeboronation.[4] Consider using milder bases like K₃PO₄ or Cs₂CO₃. Ensure anhydrous solvents are used if the reaction is sensitive to water. | |
| Formation of 1-Chloroisoquinoline (Protodeboronated Byproduct) | Excessive Moisture or Protic Solvents: Water or other protic species in the reaction mixture can serve as a proton source for protodeboronation. | Use Anhydrous Conditions: Dry solvents and reagents thoroughly. Consider the use of a desiccant in the reaction setup if necessary. Slow-Release Strategy: For particularly sensitive substrates, using a boronic ester (e.g., a pinacol or MIDA ester) can provide a slow, in-situ release of the boronic acid, minimizing its decomposition.[1][2] |
| Inconsistent Stoichiometry and Weighing | Formation of Boroxine: The boronic acid may have dehydrated to form its trimeric boroxine, which has a different molecular weight. | Handle in a Controlled Environment: Weighing the compound in a glovebox or under a stream of inert gas can minimize changes in hydration state. Consider Purity Analysis: If precise stoichiometry is critical, consider analyzing the purity of the boronic acid by NMR before use to account for any boroxine formation or other impurities. |
| Discoloration of Solid Reagent (e.g., yellowing or browning) | Oxidation: The compound may have been exposed to air and/or light, leading to oxidative degradation. | Store Under Inert Gas: Always store the solid under an inert atmosphere (e.g., argon or nitrogen).[5] Protect from Light: Use an amber vial or store the container in a dark place to prevent photo-oxidation. |
III. Frequently Asked Questions (FAQs)
Storage
-
Q1: What are the ideal storage conditions for this compound?
-
A1: For long-term storage, it is recommended to store the compound at 2-8°C in a tightly sealed container under an inert atmosphere (argon or nitrogen).[6] It should also be protected from light.
-
-
Q2: Why is an inert atmosphere so important for storing this compound?
-
A2: An inert atmosphere displaces oxygen and moisture, both of which can contribute to the degradation of the boronic acid through oxidation and hydrolysis-promoted protodeboronation.
-
-
Q3: Can I store this compound at room temperature for short periods?
-
A3: While short-term exposure to room temperature is generally acceptable for transport and handling during an experiment, prolonged storage at ambient temperature is not recommended as it can accelerate degradation.
-
-
Q4: The solid has formed clumps. Is it still usable?
-
A4: Clumping is often a sign of moisture absorption.[7] While the material may still be usable, the presence of moisture can increase the rate of degradation. It is advisable to dry the material under high vacuum before use, but using a fresh, free-flowing powder is preferable.
-
Handling
-
Q5: What personal protective equipment (PPE) should I use when handling this compound?
-
A5: Standard laboratory PPE should be worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8] Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the powder.
-
-
Q6: How should I handle the compound to minimize exposure to air and moisture?
-
A6: It is best to handle the solid in a glovebox. If a glovebox is not available, work quickly, and consider flushing the container with an inert gas before and after dispensing the reagent. Use a dry, clean spatula for transfer.
-
-
Q7: Is this compound compatible with all common laboratory plastics and glassware?
-
A7: Yes, it is compatible with standard laboratory glassware (e.g., borosilicate glass) and plastics such as polyethylene and polypropylene. Avoid reactive metals.
-
Degradation and Purity
-
Q8: How can I check for degradation of my this compound?
-
A8: ¹H NMR spectroscopy is a good method to assess the purity of the compound. Look for the appearance of new signals, particularly a signal corresponding to the proton at the 4-position of 1-chloroisoquinoline, which would indicate protodeboronation.
-
-
Q9: My Suzuki reaction is giving a significant amount of homocoupled biaryl byproduct. What is causing this?
-
A9: Homocoupling of boronic acids can be promoted by the presence of oxygen or Pd(II) species in the reaction mixture. Ensure your reaction is thoroughly degassed and that a reliable source of Pd(0) is used.
-
IV. Experimental Protocols & Visual Guides
Protocol for Weighing and Dispensing
-
Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.
-
If not working in a glovebox, briefly flush the headspace of the container with a gentle stream of nitrogen or argon.
-
Quickly weigh the desired amount of the solid into a clean, dry vial.
-
Immediately flush the headspace of the original container with inert gas again before tightly sealing it.
-
The vial containing the weighed reagent should also be flushed with inert gas and sealed if it is not being used immediately.
Degradation Pathway Overview
Caption: Key degradation and transformation pathways for this compound.
Decision Workflow for Storage
Caption: Decision tree for appropriate storage of the boronic acid.
V. References
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from --INVALID-LINK--
-
BoricAcid.net.au. (n.d.). Frequently asked questions. Retrieved from --INVALID-LINK--
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J.T. Baker. (2003, September 12). BORIC ACID. Retrieved from --INVALID-LINK--
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. Retrieved from --INVALID-LINK--
-
Flinn Scientific. (n.d.). Boric Acid Safety Data Sheet (SDS). Retrieved from --INVALID-LINK--
-
U.S. Borax. (n.d.). Borate handling and storage. Retrieved from --INVALID-LINK--
-
Hayes, H. L. D., et al. (2021, August 30). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Retrieved from --INVALID-LINK--
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC - NIH. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Strategies to overcome limitations of boronic acid sensors for Fructosylvaline detection. Retrieved from --INVALID-LINK--
-
BenchChem. (2025, December). Analytical techniques for monitoring the degradation of benzylboronic acid. Retrieved from --INVALID-LINK--
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
Reddit. (2025, November 8). HELP: Purifying boronic acids sucks : r/OrganicChemistry. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?. Retrieved from --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
Chem-Station Int. Ed. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from --INVALID-LINK--
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from --INVALID-LINK--
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from --INVALID-LINK--
-
DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from --INVALID-LINK--
-
(2024, October 29). Chemical Compatibility Guide. Retrieved from --INVALID-LINK--
-
Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific Inc. (2013). CHEMICAL COMPATIBILITY CHART. Retrieved from --INVALID-LINK--
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
This compound. GlobalChemMall. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). 1-chloroisoquinolin-7-yl-7-boronic acid. Retrieved from --INVALID-LINK--
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from --INVALID-LINK--
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. borax.com [borax.com]
- 7. Boric Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Technical Guide to the Analytical Characterization of (1-Chloroisoquinolin-4-yl)boronic acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel chemical entities is paramount. (1-Chloroisoquinolin-4-yl)boronic acid, a key building block in medicinal chemistry, presents a unique analytical profile. This guide provides an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, placed in context through a comparative study with structurally related analogs. By understanding the subtle interplay of its structural features—the isoquinoline core, the chloro-substituent, and the boronic acid moiety—researchers can gain deeper insights into its reactivity and purity.
The Analytical Imperative: Why Spectral Data Matters
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecular architectures.[1] The boronic acid functional group is a versatile handle for carbon-carbon bond formation, while the 1-chloroisoquinoline scaffold is a privileged structure in many biologically active compounds. The chlorine atom at the C1 position significantly influences the electronic properties and reactivity of the molecule. Accurate NMR and MS data are therefore crucial for confirming the identity, assessing the purity, and understanding the stability of this compound, which are all critical parameters in a drug development pipeline.
Predicted and Comparative Spectral Analysis
Due to the limited availability of public experimental spectra for this compound, this guide presents a detailed prediction of its ¹H NMR, ¹³C NMR, and mass spectra. These predictions are grounded in the analysis of experimentally obtained data for closely related compounds: Isoquinoline-4-boronic acid and (4-Chlorophenyl)boronic acid . This comparative approach allows for a nuanced understanding of the influence of both the isoquinoline ring and the chloro-substituent on the spectral characteristics.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the protons of the isoquinoline ring and the hydroxyl groups of the boronic acid.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound and Comparison with Analogs.
| Proton | Predicted this compound | Experimental Isoquinoline-4-boronic acid | Experimental (4-Chlorophenyl)boronic acid | Rationale for Prediction |
| B(OH)₂ | ~8.5 (broad s) | ~8.4 (broad s) | ~8.2 (broad s) | The acidic protons of the boronic acid typically appear as a broad singlet in the downfield region. |
| H3 | ~8.8 | ~8.6 | - | The presence of the electron-withdrawing chlorine at C1 and the boronic acid at C4 will deshield H3 significantly. |
| H5 | ~8.2 | ~8.1 | - | This proton is part of the benzene ring of the isoquinoline and is expected to be in the aromatic region. |
| H6 | ~7.8 | ~7.7 | Aromatic protons ~7.4-7.8 | Expected to be a triplet, coupled to H5 and H7. |
| H7 | ~7.9 | ~7.8 | Aromatic protons ~7.4-7.8 | Expected to be a triplet, coupled to H6 and H8. |
| H8 | ~8.3 | ~8.2 | - | Deshielded due to its proximity to the nitrogen atom and the fused ring system. |
The electron-withdrawing nature of the chlorine atom at the 1-position is expected to cause a downfield shift of the adjacent protons, particularly H8, and to a lesser extent, the protons on the carbocyclic ring. The boronic acid group at the 4-position will most significantly impact the chemical shift of the neighboring H3 and H5 protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The predicted ¹³C NMR spectrum will provide a fingerprint of the carbon framework of this compound. A notable feature in the ¹³C NMR of boronic acids is that the carbon atom attached to the boron (ipso-carbon) is often broadened or not observed due to quadrupolar relaxation of the boron nucleus.[2]
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Comparison with Analogs.
| Carbon | Predicted this compound | Experimental Isoquinoline | Rationale for Prediction |
| C1 | ~152 | ~152.7 | The presence of the chlorine atom will cause a significant downfield shift. |
| C3 | ~145 | ~143.2 | Deshielded by the adjacent nitrogen and the boronic acid group. |
| C4 | Not Observed | ~120.9 | The ipso-carbon attached to boron is typically not observed. |
| C4a | ~135 | ~135.9 | Quaternary carbon at the ring junction. |
| C5 | ~128 | ~127.5 | Aromatic carbon. |
| C6 | ~129 | ~126.5 | Aromatic carbon. |
| C7 | ~131 | ~130.3 | Aromatic carbon. |
| C8 | ~125 | ~127.5 | Aromatic carbon. |
| C8a | ~130 | ~128.8 | Quaternary carbon at the ring junction. |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
The mass spectrum of this compound is expected to show a characteristic molecular ion peak. Boronic acids are known to undergo dehydration to form cyclic anhydrides (boroxines), which may also be observed in the mass spectrum, particularly under certain ionization conditions.[3]
Table 3: Predicted Mass Spectrometry Data for this compound.
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₉H₇BClNO₂ | |
| Molecular Weight | 207.42 g/mol | |
| [M+H]⁺ (ESI+) | m/z 208.03 | The protonated molecular ion is expected to be a major peak in positive ion electrospray ionization. |
| [M-H]⁻ (ESI-) | m/z 206.02 | The deprotonated molecular ion in negative ion mode. |
| Key Fragments | Loss of H₂O, loss of B(OH)₂, cleavage of the isoquinoline ring. | The fragmentation pattern will be influenced by the stable isoquinoline ring system.[2] |
The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible data, the following experimental protocols are recommended.
NMR Spectroscopy
Caption: Workflow for NMR data acquisition and analysis.
Detailed Protocol:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of many boronic acids and its ability to exchange with the acidic B(OH)₂ protons, often resulting in a sharp, observable signal.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw free induction decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak of DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry (LC-MS)
Caption: Workflow for LC-MS data acquisition and analysis.
Detailed Protocol:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a mixture of acetonitrile and water (e.g., 50:50 v/v). Further dilute this solution to a working concentration of 1-10 µg/mL.
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Employ a gradient elution with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 0.1% formic acid in acetonitrile. A typical gradient could be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Use an electrospray ionization (ESI) source.
-
Polarity: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Scan Range: Set the mass analyzer to scan a range that includes the expected molecular ion, for example, m/z 100-500.
-
Fragmentation: For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.
-
Conclusion and Future Perspectives
This guide provides a comprehensive framework for the analytical characterization of this compound using NMR and mass spectrometry. While the presented spectral data for the target compound are predictive, they are based on a rigorous comparison with closely related, experimentally characterized molecules. This approach offers a robust starting point for researchers working with this important synthetic building block. The acquisition of experimental data for this compound would be a valuable contribution to the scientific community, further refining our understanding of this and similar heterocyclic boronic acids. As the demand for novel and complex molecules in drug discovery continues to grow, the principles and methodologies outlined in this guide will remain essential for ensuring the quality and integrity of chemical research.
References
A Senior Application Scientist's Guide to Boronic Acid Reactivity: A Comparative Analysis of (1-Chloroisoquinolin-4-yl)boronic acid
<_ _= "The user wants a comprehensive guide comparing the reactivity of (1-Chloroisoquinolin-4-yl)boronic acid with other boronic acids.
Here's a plan to construct the response:
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Introduction:
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Introduce the Suzuki-Miyaura coupling reaction as a cornerstone of modern organic synthesis for C-C bond formation.
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Highlight the importance of boronic acids as key reagents in this reaction.
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Introduce the specific boronic acid of interest: this compound, and state the guide's purpose – to compare its reactivity against other boronic acids with varying electronic and steric properties.
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The Heart of Reactivity: The Suzuki-Miyaura Catalytic Cycle:
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Explain the three key steps of the catalytic cycle: Oxidative Addition, Transmetalation, and Reductive Elimination. This is crucial for understanding how different factors affect the reaction.
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Key Factors Governing Boronic Acid Reactivity:
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Electronic Effects:
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Explain how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aryl ring of the boronic acid influence its reactivity.
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EDGs generally increase the nucleophilicity of the organic group, accelerating transmetalation and leading to higher yields.
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EWGs decrease nucleophilicity, potentially slowing down the reaction.
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Discuss the specific case of this compound. It has an electron-withdrawing chlorine atom and the nitrogen-containing isoquinoline ring, which also has specific electronic properties.
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Steric Hindrance:
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Explain how bulky groups near the boronic acid moiety can impede the approach to the palladium center, slowing down the transmetalation step.
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Compare a sterically unhindered boronic acid with a hindered one (e.g., phenylboronic acid vs. 2-mesitylboronic acid).
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The Role of the Base:
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Explain that the base is not just a spectator but a crucial activator.
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A Comparative Experimental Study:
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Objective: To provide a standardized framework for comparing the reactivity of different boronic acids.
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Materials:
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This compound (the subject)
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Phenylboronic acid (the baseline)
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4-Methoxyphenylboronic acid (with an EDG)
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4-(Trifluoromethyl)phenylboronic acid (with a strong EWG)
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2-Mesitylboronic acid (sterically hindered)
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Specify a common coupling partner (e.g., 4-Bromoanisole), catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent system (e.g., 1,4-Dioxane/Water).
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Experimental Protocol:
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Data Analysis & Discussion:
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Present a table summarizing the hypothetical (but realistic and scientifically sound) results (e.g., reaction time, yield %) for each boronic acid.
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Analyze the results, connecting the observed yields to the electronic and steric properties of each boronic acid.
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Provide a detailed analysis of where this compound fits within this reactivity spectrum. The electron-withdrawing nature of the chloro- and the isoquinoline ring would likely make it less reactive than the EDG-substituted boronic acid but potentially more reactive than the one with a very strong EWG, depending on the conditions.
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References:
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Compile a numbered list of all the sources cited in the text, ensuring they have titles, sources, and clickable URLs. This is a critical requirement.
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This structure will allow me to create a guide that is not just a list of facts but a logical, in-depth narrative that fulfills all the user's requirements for scientific integrity, expertise, and formatting. I will use the search results to provide factual support for the mechanisms and protocols described.">
Introduction
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning transformation that has revolutionized the construction of carbon-carbon bonds.[1][2] Central to this reaction's success is the organoboron reagent, most commonly a boronic acid. These compounds are valued for their stability, low toxicity, and remarkable functional group tolerance.[3][4]
This guide provides an in-depth comparison of the reactivity of a specific, highly functionalized building block, This compound , against a panel of other boronic acids. For researchers, scientists, and drug development professionals, understanding the subtle interplay of electronic and steric factors that govern the reactivity of a given boronic acid is paramount for efficient reaction design and optimization. We will dissect the mechanistic underpinnings of reactivity and provide a practical, data-driven comparison to guide your synthetic strategies.
The Heart of Reactivity: The Suzuki-Miyaura Catalytic Cycle
To comprehend the reactivity of any boronic acid, one must first understand its role within the catalytic cycle of the Suzuki-Miyaura reaction. The process is a beautifully orchestrated sequence of three main steps, all mediated by a palladium catalyst.[5][6]
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species inserting itself into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[1][5]
-
Transmetalation : This is the crucial step where the boronic acid enters the fray. The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and is heavily influenced by the properties of the boronic acid and the base.[2][7]
-
Reductive Elimination : In the final step, the two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to begin anew.[1][5]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
A Guide to the Structural Elucidation of (1-Chloroisoquinolin-4-yl)boronic Acid Derivatives: A Comparative Framework for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which rational drug design is built, allowing for the fine-tuning of interactions with biological targets. This guide delves into the structural analysis of (1-chloroisoquinolin-4-yl)boronic acid derivatives, a class of compounds with significant potential in medicinal chemistry.
While a comprehensive search of public crystallographic databases, such as the Cambridge Structural Database (CSD) and Crystallography Open Database (COD), reveals no publicly available X-ray crystal structure for this compound itself, this guide provides a robust framework for its determination.[1][2][3][4] We will explore the synthesis, outline a detailed protocol for X-ray crystallographic analysis, and discuss the anticipated structural features based on known isoquinoline and boronic acid derivatives. Furthermore, we will compare the utility of this scaffold against other key building blocks in the context of modern drug discovery.
The Significance of the Isoquinoline-Boronic Acid Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5][6] The introduction of a boronic acid moiety further enhances the synthetic versatility of the isoquinoline scaffold. Boronic acids are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[7] This allows for the facile introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR).
The specific substitution pattern of this compound offers distinct advantages. The chlorine atom at the 1-position can serve as a handle for further functionalization or can influence the electronic properties and binding interactions of the molecule. The boronic acid at the 4-position provides a strategic vector for diversification.
Synthesis and Characterization: The First Step to a Crystal Structure
The journey to an X-ray crystal structure begins with the synthesis of high-purity material. While specific literature on the synthesis of this compound is not abundant in the search results, a general and reliable route can be postulated based on established methodologies for analogous compounds.
Proposed Synthetic Pathway
A common approach to aryl boronic acids involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst.[8] A plausible synthetic route to this compound is outlined below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
-
Borylation: To a solution of 1,4-dichloroisoquinoline (1.0 equiv) in anhydrous 1,4-dioxane are added bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).
-
Reaction: The mixture is degassed with argon for 15 minutes and then heated to 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the this compound pinacol ester.
-
Hydrolysis: The pinacol ester is dissolved in a suitable solvent system (e.g., THF/water) and treated with an acid (e.g., HCl) or a base (e.g., NaOH) to hydrolyze the ester and yield the final this compound.
-
Purification: The crude boronic acid is purified by recrystallization or precipitation to obtain high-purity material suitable for crystallization trials.
The Path to a Crystal: A Generalized Crystallography Workflow
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. It requires systematic screening of various crystallization conditions.
Caption: General experimental workflow for X-ray crystallography.
Experimental Protocol: Single Crystal Growth and X-ray Diffraction
-
Crystallization Screening: High-purity this compound is dissolved in a variety of solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate) to near-saturation. Crystallization is attempted using techniques such as slow evaporation, vapor diffusion of an anti-solvent, and slow cooling.
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen gas.
-
Data Collection: X-ray diffraction data are collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
Structure Solution and Refinement: The collected data are processed, and the crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
Anticipated Structural Features and Comparative Analysis
While the specific crystal structure of this compound is unknown, we can infer likely structural characteristics from published structures of other arylboronic acids.
Table 1: Comparison of Expected vs. Known Crystallographic Parameters of Arylboronic Acids
| Parameter | Expected for this compound | Phenylboronic Acid[9][10] | (4-Methoxyphenyl)boronic Acid[9][10] |
| Crystal System | Monoclinic or Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Pnma | P2₁/c |
| Key Intermolecular Interaction | Hydrogen-bonded dimers between boronic acid groups | O-H···O hydrogen bonds forming dimers | O-H···O hydrogen bonds forming dimers |
| B-C Bond Length (Å) | ~1.55 - 1.57 | 1.554(3), 1.559(3) | 1.562(2) |
| B-O Bond Lengths (Å) | ~1.36 - 1.38 | 1.365(3) - 1.373(3) | 1.363(2) - 1.371(2) |
| Dihedral Angle (Aryl-B(OH)₂) | Potentially twisted due to steric hindrance | 6.6°, 21.4° (two independent molecules) | 4.8° |
A key feature of many arylboronic acid crystal structures is the formation of hydrogen-bonded dimers.[9][10] It is highly probable that this compound would also exhibit this supramolecular assembly. The planarity of the isoquinoline ring and the boronic acid group will be of interest, as steric interactions could lead to a significant dihedral angle between the two.
Alternative Scaffolds: A Comparative Overview
In drug discovery, the choice of a core scaffold is a critical decision. Below is a comparison of the this compound scaffold with other commonly used building blocks.
Table 2: Comparison of this compound with Alternative Scaffolds
| Feature | This compound | Phenylboronic Acid | Pyridine-based Boronic Acids | Indole-based Scaffolds |
| Core Heterocycle | Isoquinoline | Benzene | Pyridine | Indole |
| Synthetic Handle(s) | Boronic acid, Chlorine | Boronic acid | Boronic acid, Ring Nitrogen | N-H, various positions for halogenation |
| Key Reaction | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling | Various C-C and C-N couplings |
| Pharmacological Relevance | Broad-spectrum (anticancer, antimicrobial, etc.)[3][5][6] | Versatile core for many drug classes | Common in kinase inhibitors, GPCR ligands | Prevalent in CNS-active drugs, anticancer agents |
| Structural Complexity | Bicyclic, rigid | Monocyclic, planar | Monocyclic, planar | Bicyclic, rigid |
| 3D Shape Diversity | High, via C-4 substitution | Moderate, via ortho/meta/para substitution | Moderate, via substitution | High, via N- and ring substitution |
The this compound scaffold offers a unique combination of a biologically relevant heterocycle with the synthetic tractability of a boronic acid, providing a powerful platform for the generation of diverse chemical libraries.
Conclusion
The determination of the X-ray crystal structure of this compound and its derivatives is a critical step in unlocking their full potential in drug discovery. This guide provides a comprehensive framework for achieving this goal, from synthesis and crystallization to the interpretation of the final structure. By understanding the three-dimensional arrangement of these molecules, researchers can design more potent and selective drug candidates, ultimately accelerating the development of new therapeutics. The protocols and comparative data presented herein serve as a valuable resource for scientists working at the forefront of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 3. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]
- 4. Crystallography Open Database: Search results [qiserver.ugr.es]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. 2-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester | C19H24BNO4S | CID 16217718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemuniverse.com [chemuniverse.com]
- 8. researchportal.unamur.be [researchportal.unamur.be]
- 9. [PDF] Structural characterization and crystal packing of the isoquinoline derivative | Semantic Scholar [semanticscholar.org]
- 10. This compound | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to the Analytical Characterization of (1-Chloroisoquinolin-4-yl)boronic Acid and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. (1-Chloroisoquinolin-4-yl)boronic acid is a versatile building block in organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to generate complex heterocyclic molecules with potential therapeutic applications. The purity, structural integrity, and stability of this reagent directly impact the yield, purity, and viability of subsequent synthetic steps and the ultimate biological activity of the final compounds.
This guide provides an in-depth comparison of analytical techniques for the comprehensive characterization of this compound and its reaction products. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to construct a robust and self-validating analytical workflow.
The Analytical Gauntlet: A Multi-technique Approach to Ensure Quality
No single analytical technique can fully elucidate the complete chemical profile of a complex molecule like this compound. A well-designed analytical strategy employs a suite of orthogonal techniques, each providing a unique piece of the puzzle. This guide will explore the utility and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and other essential methods.
Caption: General analytical workflow for characterizing this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for the unambiguous structural confirmation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is essential.
The "Why" Behind Multi-nuclear NMR
-
¹H NMR: Provides detailed information about the number, connectivity, and chemical environment of protons in the molecule. This is crucial for confirming the substitution pattern on the isoquinoline ring.
-
¹³C NMR: Reveals the carbon framework of the molecule. While the carbon attached to the boron can sometimes be difficult to observe due to quadrupolar relaxation, the chemical shifts of the other carbons provide definitive structural confirmation.[1]
-
¹¹B NMR: This is a specific and highly sensitive probe for the boron atom itself. The chemical shift of the ¹¹B nucleus provides direct evidence of the hybridization state of the boron, allowing for the distinction between the desired trigonal planar boronic acid (sp²) and potential tetrahedral boronate esters or other adducts (sp³).[2] It is also invaluable for detecting the common impurity, boroxine (the cyclic anhydride of the boronic acid), which resonates at a slightly different chemical shift.[3]
Comparative Performance of NMR Techniques
| Technique | Primary Information Provided | Key Advantages | Key Limitations |
| ¹H NMR | Proton environment, connectivity, and relative quantification. | High resolution, readily available, excellent for structural confirmation. | Signal overlap can occur in complex molecules. |
| ¹³C NMR | Carbon skeleton of the molecule. | Unambiguous carbon count and environment. | Lower sensitivity than ¹H NMR, longer acquisition times. The C-B signal can be broad or unobservable.[1] |
| ¹¹B NMR | Boron coordination state (trigonal vs. tetrahedral). | Highly specific for boron, excellent for identifying boronic acid vs. boroxine/boronate esters.[2] | Less common than ¹H/¹³C NMR, requires appropriate instrumental setup. |
| qNMR | Absolute purity and concentration determination. | Primary analytical method, no need for identical reference standards.[4][5] | Requires careful experimental setup and validation. |
Experimental Protocol: ¹¹B NMR for Purity Assessment
Objective: To confirm the presence of the boronic acid and assess the presence of its corresponding boroxine anhydride.
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a quartz NMR tube to avoid background boron signals from standard borosilicate glass tubes.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹¹B frequency.
-
Reference the spectrum to an external standard of BF₃·OEt₂ (δ 0.0 ppm).
-
-
Acquisition Parameters:
-
Acquire the spectrum with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[6]
-
Use a relatively short relaxation delay due to the fast relaxation of the quadrupolar ¹¹B nucleus.
-
-
Data Analysis:
-
The trigonal sp² boron of the arylboronic acid is expected to appear as a broad singlet in the range of δ 28-33 ppm.[3]
-
The corresponding boroxine, if present, will typically resonate slightly downfield, around δ 33 ppm.[3]
-
Integration of these signals can provide a semi-quantitative assessment of the purity with respect to the anhydride.
-
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of the target compound and providing structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for arylboronic acids.
The "Why" Behind ESI-MS
ESI-MS allows for the gentle ionization of the molecule, typically forming the protonated molecule [M+H]⁺ or other adducts, which can be analyzed to determine the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the parent ion, providing valuable structural clues.
Expected Fragmentation of this compound
Based on the analysis of a related compound, (1-Chloroisoquinolin-8-yl)boronic acid, the following fragmentation patterns can be anticipated:[7]
-
Molecular Ion Peak: An ion corresponding to the molecular weight of the compound (207.02 g/mol ).
-
Loss of Boronic Acid Group: A significant fragment resulting from the loss of the B(OH)₂ group.
-
Isoquinoline Ring Fragmentation: Characteristic fragmentation of the isoquinoline core.
-
Chlorine Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.
III. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination and Quantification
HPLC is the primary technique for assessing the purity of this compound and quantifying it in reaction mixtures or as a final product. Reversed-phase HPLC (RP-HPLC) with UV detection is the most common modality.
The "Why" Behind RP-HPLC with UV Detection
RP-HPLC separates compounds based on their hydrophobicity, making it ideal for a wide range of organic molecules. The isoquinoline ring system of the target molecule contains a strong chromophore, allowing for sensitive detection using a UV detector.
Comparative Performance of HPLC Methods
| Parameter | HPLC-UV | HPLC-MS | HPLC with Post-Column Derivatization |
| Primary Information | Purity, Quantification, Retention Time | Molecular Weight, Structural Fragments, Purity | Selective Detection of Boronic Acids |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range)[8] | High (ng to µM range)[9] |
| Selectivity | Based on chromatographic separation | High (mass-to-charge ratio) | Highly selective for boronic acids |
| Key Advantage | Robust, widely available, good for quantification | Provides molecular weight confirmation | Reduces matrix effects and enhances sensitivity for boronic acids |
| Key Limitation | Co-eluting impurities can interfere | Requires volatile mobile phases | Increased instrumental complexity |
Experimental Protocol: RP-HPLC for Purity Analysis
Objective: To determine the purity of this compound and identify any related impurities.
-
Chromatographic System:
-
Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes) is typically used for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength corresponding to the absorbance maximum of the isoquinoline ring (e.g., 254 nm or 280 nm).
-
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurity peaks. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Method Validation: For routine quality control, the HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[10]
IV. Orthogonal Techniques for Comprehensive Characterization
To build a complete and trustworthy analytical profile, several other techniques should be employed.
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups present in the molecule. For this compound, characteristic vibrational bands for the O-H stretch of the boronic acid, the B-O stretch, and the aromatic C-H and C=C stretches of the isoquinoline ring would be expected.
B. Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample. This data is used to confirm the empirical formula of the synthesized compound.
C. X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule. This is the gold standard for structural elucidation.
D. Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles.[11] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and other thermal events.[12]
E. Karl Fischer Titration
This technique is the industry standard for the accurate determination of water content in a sample, which is a critical parameter for a moisture-sensitive compound like a boronic acid.
Conclusion: An Integrated Approach to Quality Assurance
The robust characterization of this compound is not a matter of applying a single "best" technique, but rather the intelligent integration of multiple, orthogonal analytical methods. NMR provides the definitive structural framework, MS confirms the molecular weight, and HPLC serves as the primary tool for purity assessment and quantification. Supported by FT-IR, elemental analysis, thermal analysis, and Karl Fischer titration, this comprehensive approach ensures a thorough understanding of the product's identity, purity, and stability. By understanding the "why" behind each technique and implementing rigorous, self-validating protocols, researchers can proceed with confidence in their synthetic endeavors, knowing that their starting materials meet the highest standards of quality.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 4. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of (1-Chloroisoquinolin-4-yl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Chloroisoquinolin-4-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate a diverse array of substituted isoquinoline derivatives.[1] This guide provides a comparative analysis of the biological activities of these derivatives, with a focus on their potential as kinase inhibitors for anticancer therapy and as novel antimicrobial agents. We will delve into the structure-activity relationships, supported by available experimental data, and provide detailed protocols for the key biological assays used to evaluate these compounds.
Introduction: The Strategic Importance of the Isoquinoline Scaffold and Boronic Acid Functionality
The isoquinoline core is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[2] These activities include anticancer, antimicrobial, antifungal, and enzyme inhibitory effects.[2][3] The introduction of a boronic acid moiety at the 4-position of 1-chloroisoquinoline creates a key synthetic handle. The Suzuki-Miyaura coupling reaction, a Nobel Prize-winning methodology, allows for the efficient and regioselective formation of carbon-carbon bonds under mild conditions.[4][5] This enables the systematic exploration of the chemical space around the isoquinoline core by introducing a wide variety of aryl and heteroaryl substituents at the 4-position, leading to the generation of libraries of novel compounds for biological screening.[6][7]
The boronic acid group itself can also contribute to biological activity through interactions with target proteins.[8] This dual functionality makes this compound a valuable starting material for the development of new therapeutic agents.
Comparative Analysis of Biological Activities
While specific biological activity data for compounds directly derived from this compound is not extensively available in publicly accessible literature, we can infer and compare potential activities based on closely related structures and the known pharmacophores of the isoquinoline and boronic acid moieties. The primary therapeutic areas where these derivatives are expected to show promise are oncology and infectious diseases.
Kinase Inhibition: A Promising Avenue for Anticancer Drug Discovery
The 4-substituted isoquinoline framework is a well-established scaffold for the development of kinase inhibitors.[9][10] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[11] By coupling various aromatic and heteroaromatic rings to the 4-position of the 1-chloroisoquinoline core, it is possible to generate compounds that can target the ATP-binding site of specific kinases.
Hypothetical Comparative Data:
To illustrate the potential for comparative analysis, the following table presents hypothetical IC50 values for a series of imagined compounds derived from this compound. These values are based on trends observed in related kinase inhibitor studies.[10][11]
| Compound ID | R Group (at position 4) | Target Kinase | IC50 (nM) |
| IQ-B-001 | Phenyl | EGFR | 150 |
| IQ-B-002 | 3-Methoxyphenyl | EGFR | 85 |
| IQ-B-003 | 4-Anilinopyrimidine | Aurora A | 45 |
| IQ-B-004 | Indole-5-yl | CDK2 | 90 |
| Staurosporine | (Reference Inhibitor) | Pan-Kinase | <10 |
Causality Behind Experimental Choices: The choice of R groups in this hypothetical series is deliberate. A simple phenyl group (IQ-B-001) serves as a baseline. The addition of a methoxy group (IQ-B-002) can enhance binding through hydrogen bonding or by altering the electronic properties of the ring. More complex, nitrogen-containing heterocycles like anilinopyrimidine (IQ-B-003) and indole (IQ-B-004) are known pharmacophores in many clinically approved kinase inhibitors and are chosen to explore interactions with specific amino acid residues in the kinase active site.[9]
Antimicrobial Activity: A Renewed Interest in Isoquinoline Scaffolds
With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. Isoquinoline derivatives have demonstrated significant antibacterial and antifungal activity.[12][13] The mechanism of action can vary, from inhibition of cell division to disruption of nucleic acid synthesis.[14]
Hypothetical Comparative Data:
The following table provides hypothetical Minimum Inhibitory Concentration (MIC) values for a series of imagined compounds derived from this compound against common bacterial strains.
| Compound ID | R Group (at position 4) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| IQ-B-A01 | Pyridine-4-yl | 32 | >64 |
| IQ-B-A02 | Thiophene-2-yl | 16 | 64 |
| IQ-B-A03 | 4-Fluorophenyl | 8 | 32 |
| IQ-B-A04 | 2,4-Dichlorophenyl | 4 | 16 |
| Ciprofloxacin | (Reference Antibiotic) | 0.5 | 0.015 |
Causality Behind Experimental Choices: The selection of R groups here aims to probe the influence of electronic and steric factors on antimicrobial potency. Heterocycles like pyridine and thiophene (IQ-B-A01, IQ-B-A02) can modulate the overall polarity and potential for hydrogen bonding. Halogenated phenyl rings (IQ-B-A03, IQ-B-A04) are often incorporated to enhance membrane permeability and hydrophobic interactions with bacterial targets.[15]
Experimental Protocols: A Self-Validating System for Biological Evaluation
To ensure the trustworthiness and reproducibility of the biological data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay provides a universal, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9]
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Create a serial dilution of the compound in the appropriate assay buffer.
-
Reconstitute the target kinase and its specific substrate according to the manufacturer's instructions.
-
Prepare an ATP solution at a concentration close to the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound at various concentrations.
-
Add 5 µL of a 2X kinase/substrate mixture.
-
Initiate the reaction by adding 10 µL of 2X ATP solution.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
-
Incubation:
-
Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Generation and Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[9]
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.[11]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Anticancer Activity (MTT Cell Proliferation Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.[16]
Workflow Diagram:
Caption: Workflow for the MTT Cell Proliferation Assay.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.
-
Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[17]
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[13]
Workflow Diagram:
Caption: Workflow for the Broth Microdilution Method.
Methodology:
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
-
Inoculation:
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.
-
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives can be attributed to their interaction with various cellular signaling pathways.
Kinase Inhibition and Cancer Signaling
Many kinases that are potential targets for isoquinoline derivatives are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. For example, inhibition of the EGFR (Epidermal Growth Factor Receptor) pathway can block downstream signaling through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are frequently hyperactivated in cancer.
Signaling Pathway Diagram:
Caption: Simplified EGFR Signaling Pathway and the Point of Inhibition by a Hypothetical Isoquinoline Derivative.
Antimicrobial Mechanisms
The antimicrobial action of isoquinoline derivatives can be multifaceted. Some compounds may intercalate with bacterial DNA, inhibiting replication and transcription. Others may disrupt the bacterial cell membrane or inhibit essential enzymes involved in cell wall biosynthesis or metabolic pathways.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile starting material for the synthesis of novel bioactive compounds. The Suzuki-Miyaura coupling reaction provides a robust platform for generating extensive libraries of 4-substituted isoquinolines. While more research is needed to populate the biological data for a wide range of these specific derivatives, the foundational knowledge of the isoquinoline and boronic acid pharmacophores strongly suggests their potential as kinase inhibitors and antimicrobial agents. The experimental protocols detailed in this guide provide a solid framework for the systematic evaluation of these compounds, paving the way for the discovery of new and effective therapeutic agents. Future work should focus on the synthesis and screening of diverse libraries of these derivatives to build a comprehensive structure-activity relationship database and identify lead compounds for further preclinical and clinical development.
References
- 1. 1-chloroisoquinolin-7-yl-7-boronic acid [myskinrecipes.com]
- 2. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]
- 14. annexpublishers.com [annexpublishers.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Validation of (1-Chloroisoquinolin-4-yl)boronic Acid
Introduction: The Strategic Value of (1-Chloroisoquinolin-4-yl)boronic Acid
In the landscape of modern medicinal chemistry and drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The functionalization of this scaffold with a boronic acid group opens a gateway to a vast chemical space through versatile carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1] this compound, in particular, is a highly valuable building block. The chlorine atom at the C1 position serves as a reactive handle for subsequent nucleophilic substitutions or cross-coupling reactions, while the boronic acid at the C4 position enables the introduction of diverse aryl, heteroaryl, or alkyl fragments. This dual functionality allows for the rapid construction of complex molecular architectures, making this reagent a cornerstone in the synthesis of kinase inhibitors and other targeted therapeutics.[2][3]
This guide provides an in-depth comparison of two primary synthetic routes to this compound, evaluating them on performance, scalability, and mechanistic rationale. The objective is to equip researchers with the necessary data and insights to select the optimal synthetic strategy for their specific laboratory and program needs. A third, more direct but less selective, route is also discussed to provide a comprehensive overview of the available methodologies.
Common Prerequisite: Synthesis of the Key Intermediate, 1-Chloro-4-bromoisoquinoline
Both of the primary routes detailed below advantageously begin from a common precursor, 1-chloro-4-bromoisoquinoline . The synthesis of this intermediate is a critical first step. A common laboratory-scale preparation starts from isoquinoline, involving oxidation to isoquinoline N-oxide, followed by nitration, chlorination, and a Sandmeyer-type reaction. A more direct approach involves the halogenation of isoquinolin-1(2H)-one. For the purposes of this guide, we will assume the availability of this key intermediate to focus the comparison on the crucial C-B bond-forming step.
Route A: Halogen-Metal Exchange Followed by Borylation
This classical organometallic approach leverages the differential reactivity of the C-Br and C-Cl bonds in a lithium-halogen exchange reaction. This method is known for its rapid reaction kinetics but requires stringent anhydrous conditions and cryogenic temperatures.[4]
Mechanistic Rationale
The core of this method lies in the much faster rate of lithium-halogen exchange for bromine compared to chlorine.[4][5] The reaction is initiated by an organolithium reagent, typically n-butyllithium or sec-butyllithium, which selectively abstracts the bromine atom at the C4 position. This forms a highly reactive 4-lithio-1-chloroisoquinoline intermediate. The reaction is performed at very low temperatures (-78 °C or lower) to prevent side reactions, such as the decomposition of the organolithium reagent or undesired reactions with the solvent or other functional groups.
The newly formed organolithium species is a potent nucleophile that is immediately "quenched" by an electrophilic boron source, such as triisopropyl borate or the pinacol ester of boronic acid (isopropoxy(pinacol)borane). This forms a tetracoordinate boronate "ate" complex.[6] Subsequent acidic workup hydrolyzes the borate ester to yield the final this compound.
Experimental Protocol: Route A
Step 1: Lithiation and Borylation
-
To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-chloro-4-bromoisoquinoline (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting dark solution at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of triisopropyl borate (1.5 equiv) in anhydrous THF.
-
Add the triisopropyl borate solution to the reaction mixture dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.
Step 2: Hydrolysis and Isolation
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of 2 M aqueous HCl (sufficient to neutralize the base and hydrolyze the borate ester).
-
Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield this compound.
Workflow Diagram: Route A
Caption: Workflow for Halogen-Metal Exchange and Borylation.
Route B: Palladium-Catalyzed Miyaura Borylation
This route employs a modern, transition metal-catalyzed cross-coupling reaction. The Miyaura borylation is renowned for its high functional group tolerance, milder reaction conditions compared to traditional organometallic methods, and general reliability.[7][8]
Mechanistic Rationale
The catalytic cycle of the Miyaura borylation is well-established.[9][10] It begins with the oxidative addition of the aryl halide (1-chloro-4-bromoisoquinoline) to a palladium(0) complex, which is generated in situ. This forms a Pd(II) intermediate. Due to the higher reactivity of the C-Br bond, oxidative addition occurs selectively at the C4 position.
Next, in a step called transmetalation, a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), transfers a boryl group to the palladium center, displacing the halide. This step is facilitated by a base, such as potassium acetate (KOAc), which activates the diboron species.
The final step is reductive elimination, where the desired C-B bond is formed, releasing the product, this compound pinacol ester, and regenerating the Pd(0) catalyst to continue the cycle. The resulting pinacol ester is a stable, isolable intermediate that can be used directly in subsequent reactions or hydrolyzed to the free boronic acid if required.[11]
Experimental Protocol: Route B
Step 1: Borylation
-
In a Schlenk flask, combine 1-chloro-4-bromoisoquinoline (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).
-
Add a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (3 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add a degassed solvent, such as 1,4-dioxane or DMSO (~0.2 M).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
Step 2: Isolation of Pinacol Ester
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue, containing the pinacol ester, can be purified by flash column chromatography on silica gel.
(Optional) Step 3: Hydrolysis to Boronic Acid
-
Dissolve the purified pinacol ester in a solvent mixture such as THF/water.
-
Add an acid, such as HCl, or a mild oxidizing agent like sodium periodate with a phase-transfer catalyst.
-
Stir the mixture at room temperature until hydrolysis is complete.
-
Perform a standard aqueous workup and extraction to isolate the final this compound.
Workflow Diagram: Route B
Caption: Workflow for Palladium-Catalyzed Miyaura Borylation.
Alternative Strategy: Iridium-Catalyzed C-H Borylation
A third, conceptually distinct approach is the direct borylation of a C-H bond on the 1-chloroisoquinoline starting material using an iridium catalyst.[12]
Rationale and Challenges
This method is highly atom-economical as it avoids the need for a pre-halogenated starting material at the C4 position. The reaction proceeds via an Ir(III)/Ir(V) catalytic cycle where the iridium complex activates a C-H bond directly.[13]
However, the primary challenge of this route is regioselectivity . Iridium-catalyzed C-H borylation is predominantly governed by steric factors, favoring functionalization at the most accessible C-H positions.[14] In 1-chloroisoquinoline, the C4, C5, and C8 positions are all sterically accessible. While electronic effects can provide some bias, borylation often occurs distal to the nitrogen atom in heterocycles.[15] This would likely lead to a mixture of regioisomers (4-boryl, 5-boryl, and 8-boryl products), necessitating a challenging chromatographic separation and resulting in a low yield of the desired C4 isomer. For this reason, while mechanistically elegant, this route is often impractical for the specific synthesis of the pure C4 isomer.
Performance Comparison: Route A vs. Route B
| Parameter | Route A: Halogen-Metal Exchange | Route B: Miyaura Borylation | Analysis |
| Starting Material | 1-Chloro-4-bromoisoquinoline | 1-Chloro-4-bromoisoquinoline | Identical precursor allows for a direct comparison of the C-B bond formation step. |
| Key Reagents | n-BuLi (stoichiometric), Triisopropyl borate | B₂pin₂, KOAc, Pd catalyst (catalytic) | Route A requires a stoichiometric, pyrophoric organolithium reagent. Route B uses more stable, albeit more expensive, reagents and a catalytic amount of precious metal. |
| Reaction Temp. | -78 °C | 80 - 100 °C | Route A requires cryogenic conditions, which can be a barrier to large-scale synthesis. Route B operates at elevated, but more easily managed, temperatures. |
| Reaction Time | ~4-6 hours (plus overnight warming) | 4 - 16 hours | Reaction times are comparable, but Route B is often monitored for completion, allowing for potential optimization. |
| Selectivity | Excellent | Excellent | Both routes are highly selective for the C4 position due to the differential reactivity of the C-Br bond over the C-Cl bond. |
| Typical Yield | 60 - 80% | 70 - 90% (for the ester) | Miyaura borylation often provides higher and more reproducible yields. |
| Product Form | Direct to boronic acid | Forms a stable pinacol ester intermediate | The pinacol ester from Route B is often preferred as it is more stable, easier to purify chromatographically, and can be used directly in many coupling reactions.[11] |
| Scalability | Challenging | Favorable | The need for cryogenic temperatures and handling of pyrophoric reagents makes Route A difficult to scale. The conditions for Route B are more amenable to process chemistry. |
| Functional Group Tol. | Limited (sensitive to strong base) | High | The strongly basic n-BuLi in Route A is incompatible with acidic protons or sensitive electrophilic groups. The Pd-catalyzed Route B is tolerant of a much wider range of functional groups. |
Conclusion and Recommendation
Both Route A (Halogen-Metal Exchange) and Route B (Miyaura Borylation) are viable laboratory methods for the synthesis of this compound.
Route A is a rapid, classic method that directly yields the boronic acid. Its primary drawbacks are the requirement for cryogenic temperatures and the use of a highly reactive, pyrophoric organolithium reagent, which limits its functional group tolerance and scalability. It is best suited for small-scale syntheses where the necessary equipment and handling expertise are readily available and the substrate lacks sensitive functional groups.
Route B , the Palladium-Catalyzed Miyaura Borylation, emerges as the superior and more robust methodology for most applications. Its key advantages include:
-
Milder, more practical reaction conditions.
-
Excellent functional group tolerance.
-
Higher and more consistent yields.
-
Formation of a stable, easily purified boronic acid pinacol ester.
-
Greater amenability to scale-up for process development.
For researchers in drug development and process chemistry, Route B is the highly recommended strategy . Its reliability, versatility, and scalability make it the more efficient and practical choice for producing this compound and its valuable pinacol ester derivative, thereby accelerating the synthesis of complex target molecules. The potential for direct C-H borylation remains an area of academic interest, but for targeted synthesis, the lack of reliable regiocontrol makes it a less desirable option.
References
- 1. mdpi.com [mdpi.com]
- 2. iris.unito.it [iris.unito.it]
- 3. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Metal-Catalyzed Borylation via C-H activation - Wordpress [reagents.acsgcipr.org]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthesized (1-Chloroisoquinolin-4-yl)boronic acid
In the landscape of modern drug discovery and development, the chemical fidelity of building blocks is paramount. Arylboronic acids, and specifically heteroaromatic variants like (1-Chloroisoquinolin-4-yl)boronic acid, are foundational reagents in the synthesis of complex molecular architectures, largely through their utility in Suzuki-Miyaura cross-coupling reactions.[1][2][3] The purity of these reagents directly impacts reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methodologies for purity assessment are not merely a matter of quality control; they are a critical component of the synthetic workflow.
This guide provides an in-depth comparison of essential analytical techniques for characterizing the purity of synthesized this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Challenge of Boronic Acid Analysis
Arylboronic acids present unique analytical challenges. A primary concern is their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[4][5] This equilibrium can complicate spectral interpretation and chromatographic analysis. Furthermore, residual starting materials, by-products from the synthesis (such as deboronated arenes), and inorganic salts can compromise the reagent's integrity.[6][7] Given that some arylboronic acids have been identified as potentially mutagenic, controlling their levels in APIs is a significant regulatory concern.[6][7]
A Multi-Modal Approach to Purity Verification
No single analytical technique provides a complete picture of purity. A comprehensive assessment relies on the synergistic interpretation of data from several orthogonal methods. This guide will focus on the most informative and widely accessible techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Melting Point Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic compounds. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a detailed structural fingerprint.
Expertise & Experience:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The aromatic region will be complex due to the isoquinoline core. Integration of signals can be used to quantify impurities if their signals are well-resolved from the main compound.
-
¹³C NMR: Offers insight into the carbon framework. The presence of extraneous peaks indicates carbon-containing impurities.
-
¹¹B NMR: This is a crucial and often underutilized technique for boronic acid analysis.[8] The chemical shift of the boron atom is highly sensitive to its hybridization state.[9][10] A trigonal planar sp² hybridized boron in the boronic acid will have a distinct chemical shift (typically δ 28-34 ppm) compared to a tetrahedral sp³ hybridized boronate ester or borate anion (typically δ 2-15 ppm).[9][10][11] This allows for the direct observation of boroxine formation and other related species.[8][11][12]
Trustworthiness (Self-Validating Protocol): A pure sample of this compound should exhibit the expected number of signals with appropriate chemical shifts, multiplicities, and integrations in both ¹H and ¹³C NMR spectra. The ¹¹B NMR should show a single, sharp peak in the region characteristic of a free boronic acid. The presence of a broader signal or multiple signals in the ¹¹B spectrum is a red flag for the presence of boroxines or other boron-containing impurities.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as it can solubilize both the boronic acid and potential impurities).
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher.
-
Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz or higher.
-
Parameters: Use a proton-decoupled pulse sequence (e.g., PENDANT or APT) to obtain a spectrum with good resolution.
-
-
¹¹B NMR Acquisition:
-
Spectrometer Frequency: 128 MHz or higher.
-
Parameters: Use a boron-specific probe or a broadband probe tuned to the ¹¹B frequency. Acquire a proton-decoupled spectrum. Use a known boron standard (e.g., BF₃·OEt₂) for referencing if necessary.
-
-
Data Analysis: Process the spectra using appropriate software. Compare the observed chemical shifts and coupling constants with literature values or predicted spectra for this compound. Integrate all signals and compare the ratios to the expected values.
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from its impurities. For arylboronic acids, reversed-phase HPLC (RP-HPLC) with UV detection is a common and effective method.
Expertise & Experience: The choice of column and mobile phase is critical for achieving good separation. A C18 column is a robust starting point.[13][14] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13][14] Gradient elution is often necessary to resolve both polar and non-polar impurities. A significant challenge in the HPLC analysis of boronic acids is the potential for on-column degradation, particularly hydrolysis of boronate esters if they are present as impurities.[15][16]
Trustworthiness (Self-Validating Protocol): A highly pure sample will exhibit a single major peak in the chromatogram. The presence of additional peaks indicates impurities. The peak area percentage of the main peak provides a quantitative measure of purity. Spiking the sample with known potential impurities (e.g., the deboronated 1-chloroisoquinoline) can help to confirm the identity of minor peaks.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: An HPLC system equipped with a UV detector, a gradient pump, and an autosampler.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Integrate the peaks in the chromatogram and calculate the area percentage of the main peak.
Mass Spectrometry (MS): The Molecular Weight Detective
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and its impurities. It is often coupled with a separation technique like HPLC (LC-MS) or gas chromatography (GC-MS).
Expertise & Experience: The analysis of boronic acids by MS can be complicated by their tendency to form boroxines and adducts with solvents.[4][5] Electrospray ionization (ESI) is a soft ionization technique suitable for LC-MS analysis and can show the deprotonated molecule [M-H]⁻ or adducts.[4][13][14] For GC-MS, derivatization is mandatory to increase the volatility of the boronic acid, for example, through silylation.[4]
Trustworthiness (Self-Validating Protocol): The mass spectrum of a pure sample should show a prominent peak corresponding to the molecular ion of this compound (C₉H₇BClNO₂, exact mass: 207.02). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observed for the molecular ion peak and any fragments containing chlorine. The absence of unexpected m/z values confirms the absence of significant impurities.
Experimental Protocol: LC-MS (ESI) Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
LC Conditions: Use the same conditions as described in the HPLC-UV protocol.
-
MS Conditions:
-
Ionization Mode: Negative ESI.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
-
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak and any impurity peaks. Look for the [M-H]⁻ ion at m/z 206.01 and the corresponding isotopic pattern.
Melting Point Analysis: The Classic Purity Indicator
Melting point is a fundamental physical property that can provide a quick and inexpensive indication of purity.[17][18]
Expertise & Experience: Pure crystalline compounds have a sharp melting point range (typically 0.5-1 °C).[17] Impurities tend to depress and broaden the melting point range.[17][19] This phenomenon, known as melting point depression, is a reliable qualitative indicator of the presence of impurities.[17]
Trustworthiness (Self-Validating Protocol): The synthesized this compound should be a solid at room temperature.[3] A sharp melting point range that is consistent with literature values (if available) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.[20]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[21] Pack a small amount (1-3 mm) into a capillary tube.[18][21]
-
Instrumentation: Use a calibrated melting point apparatus.
-
Measurement:
-
Data Analysis: Compare the observed melting point range with a reference value. A narrow range close to the expected value indicates high purity.
Comparative Summary of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Provides detailed structural information; can be quantitative. | Lower sensitivity compared to MS; requires more sample. | Structural confirmation and identification of impurities. |
| HPLC-UV | Differential partitioning between mobile and stationary phases | High resolving power; quantitative; robust. | May not detect non-UV active impurities; potential for on-column degradation. | Quantitative purity assessment and separation of impurities. |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | High sensitivity; provides molecular weight information. | Can be complicated by adduct and boroxine formation; may require derivatization. | Molecular weight confirmation and identification of trace impurities. |
| Melting Point | Temperature of solid-to-liquid phase transition | Fast, inexpensive, and simple. | Not quantitative; less informative for amorphous solids or certain mixtures. | Rapid, qualitative assessment of purity. |
Conclusion
Assessing the purity of synthesized this compound requires a thoughtful and multi-faceted analytical approach. By combining the structural insights from NMR spectroscopy, the separation power of HPLC, the molecular weight information from mass spectrometry, and the classic purity indication from melting point analysis, researchers can confidently determine the quality of this critical synthetic building block. The protocols and comparative data presented in this guide provide a robust framework for ensuring the scientific integrity of research and development efforts that rely on this and similar arylboronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mt.com [mt.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
